molecular formula C17H13ClFN3O2 B15544213 CK1-IN-2 hydrochloride

CK1-IN-2 hydrochloride

Número de catálogo: B15544213
Peso molecular: 345.8 g/mol
Clave InChI: MDMUCNZOBWTVIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CK1-IN-2 hydrochloride is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H13ClFN3O2

Peso molecular

345.8 g/mol

Nombre IUPAC

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-7H-furo[3,4-b]pyridin-5-one;hydrochloride

InChI

InChI=1S/C17H12FN3O2.ClH/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14;/h2-8H,9H2,1H3;1H

Clave InChI

MDMUCNZOBWTVIA-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of CK1-IN-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth exploration of the biochemical and cellular mechanisms of CK1-IN-2 hydrochloride, a potent inhibitor of Casein Kinase 1 (CK1).

Executive Summary

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine-specific protein kinases integral to a multitude of cellular processes, including cell cycle progression, circadian rhythms, DNA repair, and signal transduction.[1][2] Dysregulation of CK1 activity is implicated in various pathologies, such as cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1][3] this compound is a potent, small-molecule inhibitor targeting multiple isoforms of the CK1 family. This document provides a detailed overview of its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[1] Like most small-molecule kinase inhibitors, its mechanism involves binding to the ATP-binding pocket within the catalytic domain of the CK1 enzyme.[1][4] This binding event physically obstructs the entry and binding of the endogenous substrate, adenosine triphosphate (ATP). By preventing ATP from binding, this compound effectively blocks the transfer of the γ-phosphate group from ATP to the serine or threonine residues on target substrate proteins, thereby inhibiting the kinase's catalytic function and disrupting downstream signaling events.[1]

cluster_0 Normal Kinase Activity cluster_1 Inhibition by CK1-IN-2 HCl CK1 CK1 Kinase Product Phosphorylated Product CK1->Product Phosphorylation ATP ATP ATP->CK1 Substrate Substrate Protein Substrate->CK1 ADP ADP CK1_Inhib CK1 Kinase Inhibitor CK1-IN-2 HCl Inhibitor->CK1_Inhib Binds to ATP Pocket ATP_blocked ATP ATP_blocked->CK1_Inhib Blocked Substrate_unphos Substrate Protein Substrate_unphos->CK1_Inhib No_Product No Phosphorylation

Caption: ATP-competitive inhibition mechanism of this compound.

Quantitative Inhibitory Profile

This compound demonstrates potent inhibitory activity against several CK1 isoforms. Its selectivity profile also includes off-target inhibition of p38α, a member of the MAPK family. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target KinaseIC₅₀ (nM)
CK1δ 19.8
CK1ε 26.8
p38α 74.3
CK1α 123
Table 1: In vitro inhibitory activity of this compound against various kinases. Data sourced from MedchemExpress.[5]

Impact on Cellular Signaling Pathways

By inhibiting CK1, this compound can modulate numerous critical signaling pathways. CK1 isoforms are key regulators of pathways frequently dysregulated in cancer, such as the Wnt/β-catenin pathway.[1] CK1α is involved in the phosphorylation of β-catenin, marking it for degradation. Inhibition of CK1 can therefore lead to the stabilization and accumulation of β-catenin, impacting gene transcription. Furthermore, CK1 plays a crucial role in the phosphorylation of proteins involved in neurodegenerative diseases, such as the tau protein, which is associated with Alzheimer's disease.[3]

Wnt_Pathway cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates Axin Axin Dvl->Axin inhibits CK1a CK1α GSK3b GSK3β BetaCatenin β-catenin CK1a->BetaCatenin P GSK3b->BetaCatenin P APC APC Proteasome Proteasomal Degradation BetaCatenin->Proteasome degraded BetaCatenin_acc β-catenin (accumulates) BetaCatenin->BetaCatenin_acc translocates Inhibitor CK1-IN-2 HCl Inhibitor->CK1a inhibits TCF_LEF TCF/LEF BetaCatenin_acc->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene

Caption: Simplified Wnt/β-catenin pathway showing the regulatory role of CK1α.

Experimental Protocols

Characterization of kinase inhibitors like this compound involves a series of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Reagents & Preparation :

    • Purified recombinant CK1 enzyme (e.g., CK1δ, CK1ε).

    • Specific peptide substrate for CK1.

    • ATP solution (often at a concentration equal to the Kₘ of the kinase).

    • This compound serially diluted in DMSO to create a dose-response curve.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure :

    • Add kinase, substrate, and assay buffer to wells of a microplate.

    • Add diluted this compound or DMSO (vehicle control) to the respective wells.

    • Allow a pre-incubation period for the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis :

    • Convert the signal to percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A 1. Plate Reagents (Kinase, Substrate, Buffer) B 2. Add Inhibitor (CK1-IN-2 HCl Dilutions) A->B C 3. Pre-incubate B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate at 30°C D->E F 6. Stop & Add Detection Reagent E->F G 7. Read Plate (Luminescence/Fluorescence) F->G H 8. Calculate IC₅₀ G->H

Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Phenotypic Assay (Example: Myotube Fusion)

Cellular assays are crucial for determining a compound's effect in a biological context. CK1-IN-2 has been observed to promote myotube fusion in Facioscapulohumeral Dystrophy (FSHD) cells.[5]

  • Cell Culture :

    • Culture FSHD patient-derived myoblasts in growth medium until they reach desired confluency.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Compound Treatment :

    • On the day of differentiation, treat the cells with various concentrations of this compound (e.g., 0.02-10 µM).[5] Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).[5]

  • Staining and Imaging :

    • Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells and stain for a muscle-specific marker (e.g., Myosin Heavy Chain) using a fluorescently-labeled primary antibody.

    • Stain cell nuclei with a counterstain like DAPI.

    • Acquire images using a high-content imaging system or fluorescence microscope.

  • Data Analysis :

    • Quantify the extent of myotube fusion by calculating the "fusion index": (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100.

    • Compare the fusion index across different treatment concentrations to determine the compound's effect.

Conclusion

This compound is a potent, ATP-competitive inhibitor of CK1 isoforms δ, ε, and α. Its ability to engage a key cellular kinase allows it to modulate fundamental signaling pathways, such as Wnt/β-catenin. The demonstrated cellular activity, such as the promotion of myotube fusion, highlights its potential as a chemical probe for studying CK1 biology and as a starting point for therapeutic development in diseases characterized by CK1 dysregulation. Further investigation into its selectivity profile and in vivo efficacy is warranted.

References

The Discovery and Synthesis of PF-05251749 (CK1-IN-2 hydrochloride): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PF-05251749, a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). Also known as CK1-IN-2, this brain-penetrant small molecule has garnered significant interest for its potential therapeutic applications in neurological disorders associated with circadian rhythm disruption, such as Alzheimer's and Parkinson's diseases. This document details the scientific journey of PF-05251749, from its initial identification to its preclinical and early clinical evaluation, presenting key quantitative data, experimental methodologies, and the signaling pathways it modulates.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in regulating a multitude of cellular processes, including the circadian rhythm.[1][2][3] The isoforms CK1δ and CK1ε are central components of the molecular clock, governing the phosphorylation and subsequent degradation of the Period (PER) proteins, which are core elements of the circadian feedback loop.[2][3][4] Dysregulation of this intricate timing mechanism is increasingly implicated in the pathophysiology of various neurodegenerative diseases.[1][5]

PF-05251749 (CK1-IN-2) emerged from a drug discovery program at Pfizer aimed at identifying selective modulators of the circadian clock.[1][5][6] It is a potent, selective, and brain-penetrant dual inhibitor of CK1δ and CK1ε.[1] Initially developed by Pfizer, the compound was later acquired by Biogen for further clinical investigation into its potential to treat "sundowning" in Alzheimer's disease and irregular sleep-wake rhythm disorder in Parkinson's disease.[1][5][6]

Discovery of PF-05251749

The discovery of PF-05251749 was the culmination of a focused effort to develop small molecule inhibitors of CK1δ/ε with desirable drug-like properties, particularly central nervous system (CNS) penetration. The program was built upon the growing understanding of the role of CK1 in the circadian clock and the therapeutic potential of its modulation in neurological disorders.

While the specific high-throughput screening and lead optimization cascade for PF-05251749 has not been publicly detailed, the general approach for discovering kinase inhibitors of this class involves:

  • High-Throughput Screening (HTS): Screening large chemical libraries against recombinant CK1δ and CK1ε enzymes to identify initial "hits" with inhibitory activity.

  • Hit-to-Lead Optimization: A medicinal chemistry campaign to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This involves iterative cycles of chemical synthesis and biological testing.

  • Structure-Based Drug Design: Utilizing X-ray crystallography of co-crystals of inhibitors bound to the kinase domain of CK1δ or CK1ε to guide the design of more potent and selective compounds.

  • In Vitro and In Vivo Profiling: Characterizing the lead compounds in a battery of assays to assess their cellular activity, metabolic stability, and pharmacokinetic profile in animal models.

Chemical Synthesis of PF-05251749 hydrochloride

While the definitive, step-by-step synthesis of PF-05251749 has not been disclosed in peer-reviewed journals, its chemical structure is known. The synthesis would likely involve a multi-step sequence common for the assembly of substituted heterocyclic scaffolds. The final step would involve the formation of the hydrochloride salt to improve its solubility and handling properties.

Note: A detailed, reproducible synthetic protocol for PF-05251749 is not publicly available at this time. The following is a generalized, hypothetical synthesis scheme based on common organic chemistry principles for similar molecular scaffolds.

Hypothetical Synthetic Pathway

A plausible synthetic route would likely involve the construction of a core heterocyclic system, followed by the introduction of various substituents through cross-coupling reactions and functional group manipulations. The final step would be the formation of the hydrochloride salt.

Biological Activity and Quantitative Data

PF-05251749 is a potent inhibitor of CK1δ and CK1ε. The following tables summarize the available quantitative data on its biological activity.

Target IC50 (nM) Assay Type Reference
CK1δ33.1Enzymatic AssaySelleck Chemicals
CK1ε51.6Enzymatic AssaySelleck Chemicals

Table 1: In Vitro Potency of PF-05251749

Parameter Value Species Study Reference
Brain PenetrationYesPreclinical modelsN/A[1][5]
Oral BioavailabilityOrally activeHumanPhase 1 trials[1]

Table 2: In Vivo and Pharmacokinetic Properties of PF-05251749

In early clinical development, PF-05251749 was investigated for its potential to induce cytochrome P450 3A (CYP3A). In vitro studies using cryopreserved human hepatocytes showed a dose-dependent increase in CYP3A mRNA.[7] In a multiple-dose study in healthy participants, a significant increase in the 4β-hydroxycholesterol/cholesterol ratio (a biomarker for CYP3A activity) was observed at a dose of 750 mg once daily, suggesting potential for CYP3A induction at this dose.[7] Physiologically based pharmacokinetic (PBPK) modeling predicted no significant drug-drug interaction risk at a 400 mg dose, but a weak interaction potential at 750 mg.[7]

Mechanism of Action and Signaling Pathway

PF-05251749 exerts its effects by inhibiting the enzymatic activity of CK1δ and CK1ε. These kinases are crucial for the phosphorylation of the PER proteins (PER1 and PER2). The phosphorylation of PER proteins by CK1δ/ε marks them for ubiquitination and subsequent degradation by the proteasome. This degradation is a key step in the negative feedback loop that drives the 24-hour oscillation of the circadian clock.

By inhibiting CK1δ/ε, PF-05251749 prevents the phosphorylation and degradation of PER proteins. This leads to an accumulation of PER proteins in the cytoplasm and their subsequent translocation to the nucleus, where they inhibit the activity of the CLOCK/BMAL1 transcriptional activator complex. This inhibition of the positive limb of the circadian feedback loop ultimately leads to a lengthening of the circadian period.

CK1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_N PER/CRY Complex PER_CRY_N->CLOCK_BMAL1 Inhibition mRNA Per/Cry mRNA Per_Cry_genes->mRNA PER_CRY_C PER/CRY Complex PER_CRY_C->PER_CRY_N Nuclear Translocation CK1_delta_epsilon CK1δ / CK1ε PER_CRY_C->CK1_delta_epsilon PER_CRY_P p-PER/CRY (Phosphorylated) Ub_Proteasome Ubiquitination & Proteasomal Degradation PER_CRY_P->Ub_Proteasome Degradation CK1_delta_epsilon->PER_CRY_P Phosphorylation PF05251749 PF-05251749 PF05251749->CK1_delta_epsilon Inhibition PER_CRY_proteins PER and CRY Proteins mRNA->PER_CRY_proteins Translation PER_CRY_proteins->PER_CRY_C

Figure 1. The Circadian Clock Signaling Pathway and the Mechanism of Action of PF-05251749.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the discovery and characterization of PF-05251749 are proprietary to Pfizer and Biogen. However, this section provides representative, standard methodologies for the key experiments.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05251749 against CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., a synthetic peptide derived from a known CK1 substrate)

  • ATP (at a concentration around the Km for each enzyme)

  • ³³P-γ-ATP

  • PF-05251749 (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of PF-05251749 in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant CK1δ or CK1ε enzyme, and the substrate peptide.

  • Add the serially diluted PF-05251749 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ³³P-γ-ATP.

  • Measure the amount of incorporated ³³P into the substrate peptide using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Circadian Rhythm Assay (Representative Protocol)

Objective: To assess the effect of PF-05251749 on the period length of the cellular circadian clock.

Materials:

  • U2OS cells stably expressing a luciferase reporter driven by a circadian promoter (e.g., Bmal1-luc)

  • Cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)

  • Synchronization agent (e.g., dexamethasone)

  • PF-05251749 (in DMSO)

  • Luciferin

  • Luminometer

Procedure:

  • Plate the U2OS-Bmal1-luc cells in 35-mm dishes and grow to confluency.

  • Synchronize the cellular clocks by treating the cells with dexamethasone for 2 hours.

  • Wash the cells and replace the medium with a recording medium containing luciferin and either PF-05251749 at various concentrations or DMSO (vehicle control).

  • Place the dishes in a luminometer and measure the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.

  • Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition.

  • Plot the change in period length as a function of PF-05251749 concentration.

Conclusion

PF-05251749 (CK1-IN-2 hydrochloride) is a potent and selective dual inhibitor of CK1δ and CK1ε with CNS-penetrant properties. Its mechanism of action, centered on the modulation of the core circadian clock machinery, presents a novel therapeutic strategy for addressing debilitating symptoms in neurodegenerative diseases like Alzheimer's and Parkinson's. The preclinical and early clinical data suggest a favorable profile for further development. This technical guide provides a comprehensive summary of the publicly available information on PF-05251749, serving as a valuable resource for researchers and drug development professionals in the fields of neuroscience and kinase inhibitor research. Further disclosure of detailed synthetic routes and comprehensive biological data from ongoing clinical trials is eagerly awaited by the scientific community.

References

The Role of CK1-IN-2 Hydrochloride in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK1-IN-2 hydrochloride, a potent inhibitor of Casein Kinase 1 (CK1), and its role in critical cell signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to support researchers in oncology, neurobiology, and chronobiology.

Introduction to this compound

This compound is a small molecule inhibitor targeting the ATP-binding site of Casein Kinase 1 isoforms.[1] CK1 is a family of serine/threonine kinases that are crucial regulators of diverse cellular processes, including the Wnt/β-catenin, Hedgehog, and circadian rhythm pathways.[1] Dysregulation of CK1 activity is implicated in various pathologies such as cancer, neurodegenerative diseases, and sleep disorders.[1] this compound, and its closely related analogue PF-670462, serve as valuable research tools to investigate the physiological and pathological functions of CK1.

Quantitative Data

The inhibitory activity of this compound and the related compound PF-670462 against various CK1 isoforms and other kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[2]

CompoundTarget KinaseIC50 (nM)Reference
This compound CK1α123[3][4][5]
CK1δ19.8[3][4][5]
CK1ε26.8[3][4][5]
p38α74.3[3][4][5]
PF-670462 CK1ε7.7[2][6][7]
CK1δ14[2][6][7]
EGFR150[2]
SAPK2A/p38190[2]

Role in Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. CK1 plays a dual role in this pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation. Upon Wnt stimulation, CK1ε and CK1γ are involved in the phosphorylation of the LRP5/6 co-receptor, which is a crucial step for pathway activation.[8] Inhibition of CK1 by this compound can therefore modulate Wnt signaling, with an IC50 of approximately 17 nM for the inhibition of Wnt/β-catenin signaling.[2]

Wnt_Signaling_CK1_Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State CK1a CK1α beta_catenin_off β-catenin CK1a->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_APC Axin/APC (Destruction Complex) Axin_APC->beta_catenin_off degradation Proteasomal Degradation beta_catenin_off->degradation beta_catenin_on β-catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dvl Dishevelled (Dvl) Frizzled->Dvl Axin_APC_on Axin/APC LRP56->Axin_APC_on Dvl->Axin_APC_on Inhibition CK1e_g CK1ε/γ CK1e_g->LRP56 P nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF target_genes Target Gene Expression TCF_LEF->target_genes Activation CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1a CK1_IN_2->CK1e_g

Inhibition of CK1 in the Wnt Signaling Pathway.

Role in Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is vital for embryonic development and tissue regeneration. CK1 has a dual and context-dependent role in this pathway. In the absence of the Hh ligand, CK1, along with PKA and GSK3β, phosphorylates the GLI family of transcription factors, marking them for proteolytic processing into repressor forms.[8] Upon Hh stimulation, CK1 is involved in the phosphorylation and activation of Smoothened (Smo), a key transducer of the Hh signal.[8] Furthermore, CK1 can phosphorylate activated GLI proteins, protecting them from degradation.[9] Therefore, inhibiting CK1 with this compound can have complex effects on Hh signaling depending on the cellular context.

Hedgehog_Signaling_CK1_Inhibition cluster_off Hedgehog OFF State cluster_on Hedgehog ON State PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibition SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off GLI_R GLI-Repressor GLI_off->GLI_R GLI_on GLI-Activator CK1_off CK1 CK1_off->GLI_off P PKA_GSK3_off PKA/GSK3β PKA_GSK3_off->GLI_off P target_genes_off Target Gene Repression GLI_R->target_genes_off Hh Hedgehog PTCH1_on PTCH1 Hh->PTCH1_on SMO_on SMO PTCH1_on->SMO_on Inhibition SUFU_on SUFU SMO_on->SUFU_on Inhibition CK1_on CK1 CK1_on->SMO_on P (Activation) CK1_on->GLI_on P (Stabilization) SUFU_on->GLI_on Inhibition nucleus Nucleus GLI_on->nucleus target_genes_on Target Gene Activation GLI_on->target_genes_on CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1_off CK1_IN_2->CK1_on

Modulation of the Hedgehog Signaling Pathway by CK1 Inhibition.

Role in Circadian Rhythm

The circadian clock is an internal timekeeping mechanism that regulates physiological processes over a 24-hour cycle. CK1δ and CK1ε are core components of the mammalian circadian clock. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are key negative regulators in the transcriptional-translational feedback loop that drives circadian oscillations.[10] Phosphorylation of PER proteins by CK1 controls their stability and nuclear entry, thereby determining the period length of the circadian rhythm.[10][11] Inhibition of CK1δ/ε by compounds like PF-670462 (CK1-IN-2) leads to a dose-dependent lengthening of the circadian period.[10][12]

Circadian_Rhythm_CK1_Inhibition cluster_core_loop Core Circadian Loop CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA PER_CRY_proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation CK1de CK1δ/ε PER_CRY_proteins->CK1de PER_CRY_p Phosphorylated PER/CRY PER_CRY_proteins->PER_CRY_p CK1de->PER_CRY_proteins P degradation Degradation PER_CRY_p->degradation nucleus Nucleus PER_CRY_p->nucleus nucleus->CLOCK_BMAL1 Inhibition CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1de Lengthens Period

Effect of CK1 Inhibition on the Circadian Clock Mechanism.

Experimental Protocols

In Vitro Kinase Assay for CK1 Inhibition

This protocol describes a method to determine the IC50 value of this compound against CK1 isoforms.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - CK1 Enzyme - Kinase Buffer - Substrate (e.g., α-casein) - [γ-32P]ATP - CK1-IN-2 dilutions start->reagent_prep reaction_setup Set up Kinase Reaction: - Add buffer, substrate, and  CK1-IN-2 to wells reagent_prep->reaction_setup enzyme_add Add CK1 Enzyme reaction_setup->enzyme_add reaction_init Initiate Reaction: Add [γ-32P]ATP enzyme_add->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_stop Stop Reaction: Add SDS-PAGE buffer incubation->reaction_stop sds_page SDS-PAGE reaction_stop->sds_page detection Autoradiography or Phosphorimaging sds_page->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Workflow for an In Vitro Kinase Assay.

Materials:

  • Recombinant human CK1α, CK1δ, or CK1ε

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., α-casein)

  • [γ-32P]ATP

  • ATP solution

  • SDS-PAGE sample buffer

  • 96-well plates

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, substrate, and the diluted this compound or DMSO (vehicle control).

  • Add the recombinant CK1 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensities and calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of β-catenin Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of β-catenin in cultured cells.

Western_Blot_Workflow start Start cell_culture Culture cells to 70-80% confluency start->cell_culture treatment Treat cells with CK1-IN-2 or DMSO cell_culture->treatment lysis Lyse cells and collect protein treatment->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA in TBST) transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-β-catenin, anti-total-β-catenin, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Workflow for Western Blot Analysis.

Materials:

  • Cell line of interest (e.g., HEK293T, SW480)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with antibodies for total β-catenin and a loading control to normalize the data.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate roles of CK1 in various signaling pathways. Its potent and selective inhibition of CK1 isoforms allows for the targeted investigation of cellular processes regulated by this kinase family. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting CK1 in diseases such as cancer and neurodegenerative disorders, as well as in the modulation of circadian rhythms.

References

The Role of CK1-IN-2 Hydrochloride in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD), are characterized by the progressive loss of neuronal function and structure. A key pathological hallmark in many of these disorders is the hyperphosphorylation and subsequent aggregation of proteins like TAR DNA-binding protein 43 (TDP-43) and tau. Casein Kinase 1 (CK1), a family of serine/threonine kinases, has emerged as a critical regulator of these pathological processes. This technical guide provides an in-depth overview of CK1-IN-2 hydrochloride, a potent inhibitor of CK1, and its application in neurodegenerative disease research. We will explore its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in both in vitro and in vivo models.

Introduction to Casein Kinase 1 in Neurodegeneration

Casein Kinase 1 (CK1) is a ubiquitous family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell cycle regulation, circadian rhythms, and signal transduction.[1][2] In the context of neurodegenerative diseases, specific isoforms of CK1, particularly CK1δ and CK1ε, have been implicated in the hyperphosphorylation of key pathological proteins.[3][4] Upregulation of CK1 activity has been observed in affected neurons, suggesting that its inhibition could be a viable therapeutic strategy.[5][6]

The inhibition of CK1 has shown promise in preventing the phosphorylation of TDP-43 and tau, thereby reducing their aggregation and neurotoxicity.[5][7] This has spurred the development and investigation of small molecule inhibitors targeting CK1 as potential therapeutic agents for conditions like ALS, frontotemporal dementia (FTD), and Alzheimer's disease.[3][8]

This compound: A Potent CK1 Inhibitor

This compound is a potent and selective inhibitor of Casein Kinase 1. Its efficacy against various CK1 isoforms and the related p38α mitogen-activated protein kinase has been characterized, demonstrating its utility as a research tool to probe the function of CK1 in disease models.

Quantitative Data: Inhibitory Activity of CK1-IN-2 and Other CK1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant CK1 inhibitors against various kinase isoforms. This data is crucial for designing experiments and interpreting results.

InhibitorTarget KinaseIC50 (nM)Reference
This compound CK1α123[9]
CK1δ19.8[9]
CK1ε26.8[9]
p38α74.3[9]
IGS2.7 CK1δ850[6]
PF-670462 CK1δ/ε14[10]
D4476 CK1300[10]
IC261 CK1δ/ε1000[10]
SR-3029 CK1δ44[11]
CK1ε260[11]

Signaling Pathways Involving CK1 in Neurodegeneration

CK1 is a key player in several signaling pathways that are dysregulated in neurodegenerative diseases. Its inhibition by compounds like this compound can modulate these pathways, offering potential therapeutic benefits.

TDP-43 Phosphorylation and Aggregation Pathway

In healthy neurons, TDP-43 is predominantly located in the nucleus where it is involved in RNA metabolism. In diseases like ALS and FTLD, TDP-43 becomes hyperphosphorylated, leading to its mislocalization to the cytoplasm and the formation of toxic aggregates.[12] CK1δ has been identified as a primary kinase responsible for this pathological phosphorylation.[5][6] Inhibition of CK1 can prevent TDP-43 phosphorylation, reduce its aggregation, and promote its proper nuclear localization.[5][13]

TDP43_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Nuclear TDP-43 Nuclear TDP-43 RNA Metabolism RNA Metabolism Nuclear TDP-43->RNA Metabolism Regulates Phosphorylated TDP-43 Phosphorylated TDP-43 Nuclear TDP-43->Phosphorylated TDP-43 Mislocalization CK1 CK1 CK1->Phosphorylated TDP-43 Phosphorylates CK1_IN_2 CK1-IN-2 HCl CK1_IN_2->CK1 Inhibits TDP-43 Aggregates TDP-43 Aggregates Phosphorylated TDP-43->TDP-43 Aggregates Leads to Neurotoxicity Neurotoxicity TDP-43 Aggregates->Neurotoxicity Causes

CK1-mediated TDP-43 pathology pathway.

Tau Hyperphosphorylation and Microtubule Destabilization

In Alzheimer's disease and other tauopathies, the microtubule-associated protein tau becomes hyperphosphorylated, causing it to detach from microtubules and form neurofibrillary tangles (NFTs).[7] This leads to microtubule instability and impaired axonal transport, contributing to neuronal dysfunction and death. CK1δ and CK1ε have been shown to phosphorylate tau at multiple sites, promoting its aggregation.[7][14] Inhibiting CK1 can reduce tau hyperphosphorylation and may help maintain microtubule stability.[7]

Tau_Pathway cluster_neuron Neuron Microtubules Microtubules Neuronal Dysfunction Neuronal Dysfunction Microtubules->Neuronal Dysfunction Destabilization leads to Tau Tau Tau->Microtubules Stabilizes CK1 CK1 Hyperphosphorylated Tau Hyperphosphorylated Tau CK1->Hyperphosphorylated Tau Phosphorylates CK1_IN_2 CK1-IN-2 HCl CK1_IN_2->CK1 Inhibits Hyperphosphorylated Tau->Microtubules Detaches from Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Aggregates into Neurofibrillary Tangles->Neuronal Dysfunction

CK1-mediated tau pathology pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for neuronal development and synaptic plasticity. CK1 plays a key role in this pathway by phosphorylating β-catenin, which targets it for degradation.[5][9][13][15][16] Dysregulation of Wnt signaling has been implicated in neurodegenerative diseases. While the precise role of inhibiting CK1 in this context is complex, understanding its impact on the Wnt pathway is essential for a comprehensive evaluation of CK1 inhibitors.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex (Axin, APC, GSK3β, CK1) β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates Phospho-β-catenin Phospho-β-catenin β-catenin->Phospho-β-catenin Proteasomal Degradation Proteasomal Degradation Phospho-β-catenin->Proteasomal Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Receptors Wnt->Frizzled/LRP Dsh Dishevelled Frizzled/LRP->Dsh Activates Dsh->Destruction Complex Inhibits β-catenin_stable Stable β-catenin Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates

Canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in neurodegenerative disease research. These should be adapted and optimized for specific experimental conditions.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on CK1 activity.

Kinase_Assay_Workflow Reagent Prep 1. Prepare Reagents (Kinase, Substrate, ATP, CK1-IN-2) Reaction Setup 2. Set up Kinase Reaction (Kinase + CK1-IN-2) Reagent Prep->Reaction Setup Initiation 3. Initiate Reaction (Add Substrate/ATP mix) Reaction Setup->Initiation Incubation 4. Incubate at 30°C Initiation->Incubation Termination 5. Stop Reaction Incubation->Termination Detection 6. Detect Phosphorylation (e.g., Radioactivity, Luminescence) Termination->Detection

In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant human CK1δ or CK1ε

  • α-casein (substrate)

  • [γ-³²P]ATP

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration should be ≤1%.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK1 enzyme, and the desired concentration of this compound or vehicle (DMSO).

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding α-casein and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for TDP-43 Phosphorylation in SH-SY5Y Cells

This protocol describes how to assess the effect of this compound on TDP-43 phosphorylation in a human neuroblastoma cell line.

Cell_Assay_Workflow Cell Culture 1. Culture SH-SY5Y cells Induce Pathology 2. Induce TDP-43 Pathology (e.g., Sodium Arsenite) Cell Culture->Induce Pathology Treatment 3. Treat with CK1-IN-2 HCl Induce Pathology->Treatment Cell Lysis 4. Lyse Cells Treatment->Cell Lysis Western Blot 5. Western Blot Analysis (pTDP-43, total TDP-43) Cell Lysis->Western Blot

Cell-Based Assay Workflow.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Sodium arsenite (to induce stress and TDP-43 pathology)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-TDP-43 (Ser409/410), anti-TDP-43, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

  • To induce TDP-43 phosphorylation and aggregation, treat the cells with a stressor. For example, treat with sodium arsenite (e.g., 200 µM) for a specified time (e.g., 1 hour).[17]

  • Concurrently or subsequently, treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for a desired duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated TDP-43 to total TDP-43 and the loading control (β-actin).

In Vivo Study in a Transgenic Mouse Model of ALS

This protocol outlines a general procedure for evaluating the efficacy of this compound in a transgenic mouse model of ALS, such as the SOD1-G93A model.[18][19]

Materials:

  • SOD1-G93A transgenic mice and wild-type littermates

  • This compound

  • Vehicle solution (e.g., saline with a solubilizing agent)

  • Equipment for behavioral testing (e.g., rotarod, grip strength meter)

  • Tissue collection and processing reagents

Procedure:

  • Dosing: Begin treatment at a pre-symptomatic or early-symptomatic stage. Administer this compound via a suitable route, such as intraperitoneal (IP) injection, at a predetermined dose and frequency (e.g., daily). A vehicle-treated control group should be included.

  • Behavioral Monitoring: Regularly monitor the mice for disease onset and progression. This can include weekly body weight measurements and behavioral tests such as the rotarod test for motor coordination and the grip strength test.

  • Survival Analysis: Record the lifespan of all mice to determine if the treatment extends survival.

  • Tissue Collection and Analysis: At the study endpoint or at specific time points, perfuse the mice and collect spinal cord and brain tissues.

  • Histopathology: Process the tissues for immunohistochemistry to analyze motor neuron survival, glial activation, and the levels and localization of phosphorylated and aggregated TDP-43.

  • Biochemical Analysis: Homogenize a portion of the tissue to prepare protein lysates for Western blotting to quantify levels of pTDP-43, total TDP-43, and other relevant markers.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Casein Kinase 1 in the pathogenesis of neurodegenerative diseases. Its ability to potently and selectively inhibit CK1 allows for the detailed study of downstream effects on key pathological proteins like TDP-43 and tau. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of CK1 inhibition. Further research, including comprehensive in vivo efficacy and safety studies, will be crucial to translate these preclinical findings into novel treatments for devastating neurodegenerative disorders.

References

CK1-IN-2 Hydrochloride: A Technical Guide for Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including cell cycle progression, DNA repair, and key signaling pathways such as Wnt/β-catenin.[1] Dysregulation of CK1 isoforms, particularly CK1δ and CK1ε, has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2][3] CK1-IN-2 hydrochloride is a potent small molecule inhibitor of Casein Kinase 1 (CK1) isoforms. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in cancer cell proliferation studies. While specific data on the effects of this compound on cancer cell line proliferation is not extensively available in public literature, this guide consolidates the known biochemical data and provides detailed protocols for researchers to investigate its efficacy.

Biochemical Profile of this compound

This compound is a potent inhibitor of several CK1 isoforms and also exhibits activity against p38α, a member of the mitogen-activated protein kinase (MAPK) family.[4] Its inhibitory activity is crucial for understanding its potential biological effects.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3
Data sourced from MedChemExpress.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is through the competitive inhibition of the ATP-binding site of its target kinases. By inhibiting CK1δ and CK1ε, this compound is expected to modulate key signaling pathways involved in cancer cell proliferation.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell growth, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of pro-proliferative genes. CK1δ and CK1ε are known positive regulators of the Wnt/β-catenin pathway.[5] Inhibition of these kinases by this compound is hypothesized to destabilize β-catenin, leading to its degradation and a subsequent reduction in the transcription of Wnt target genes.

G Frizzled Frizzled Dsh Dishevelled (Dvl) Frizzled->Dsh activates LRP5_6 LRP5/6 Axin Axin Dsh->Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin P APC APC CK1 CK1δ/ε CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Wnt Wnt Ligand Wnt->Frizzled CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1 inhibits

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Role of p38α in Cancer

This compound also inhibits p38α, a kinase with a dual role in cancer.[6] In some contexts, p38α acts as a tumor suppressor by promoting apoptosis and cell cycle arrest.[7] In others, it can promote tumor progression, invasion, and resistance to therapy.[7] The effect of p38α inhibition by this compound on cancer cell proliferation is therefore context-dependent and may vary between different cancer types and even between different stages of tumor development.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to evaluate the effect of this compound on cancer cell proliferation and its mechanism of action.

Cell Proliferation Assay (MTT Assay)

This protocol is a widely used method to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the wells, resulting in final concentrations ranging from nanomolar to micromolar. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Experimental workflow for an MTT-based cell proliferation assay.

Western Blot Analysis of β-catenin

This protocol allows for the detection of changes in β-catenin protein levels following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against β-catenin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells with RIPA buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Hypothesized Mechanism of Action

Based on its known targets, this compound is expected to inhibit cancer cell proliferation primarily through the disruption of the Wnt/β-catenin signaling pathway.

G A This compound B Inhibition of CK1δ/ε A->B C Destabilization of β-catenin B->C D Decreased transcription of Wnt target genes C->D E Inhibition of Cancer Cell Proliferation D->E

References

CK1-IN-2 Hydrochloride: A Technical Guide for Studying Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. The dysregulation of CK1 activity is implicated in various diseases, making it a significant target for therapeutic intervention and a key subject of basic research. CK1-IN-2 hydrochloride is a potent inhibitor of CK1, offering a valuable tool for dissecting the roles of CK1 isoforms in complex biological systems. This technical guide provides an in-depth overview of this compound, including its mechanism of action, isoform selectivity, and its application in studying protein phosphorylation. Detailed experimental protocols for in vitro kinase assays and cell-based western blot analyses are provided, along with a summary of its effects on key signaling pathways such as Wnt/β-catenin and Hedgehog. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the intricate world of protein phosphorylation.

Introduction to this compound

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Casein Kinase 1 isoforms. By competing with ATP, it effectively blocks the catalytic activity of these kinases, preventing the phosphorylation of their downstream substrates. This inhibitory action allows researchers to probe the functional consequences of reduced CK1 activity in various cellular contexts.

The CK1 family consists of several isoforms (α, δ, ε, γ1, γ2, γ3), each with distinct and sometimes overlapping functions. Understanding the isoform selectivity of an inhibitor is crucial for interpreting experimental results. This compound exhibits potent inhibition against multiple CK1 isoforms, with a notable potency for the delta (δ) and epsilon (ε) isoforms.

Quantitative Data

The inhibitory activity of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against various CK1 isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The known IC50 values for this compound are summarized in the table below. It is important to note that this compound also shows activity against p38α, a member of the MAP kinase family, which should be considered when designing and interpreting experiments.

Kinase TargetIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Signaling Pathways Modulated by this compound

CK1 isoforms are integral components of several critical signaling pathways. By inhibiting CK1, this compound can be used to investigate the roles of these kinases in pathway regulation.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. CK1, particularly the α, δ, and ε isoforms, plays a dual role in this pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Serine 45 (S45), priming it for subsequent phosphorylation by GSK3β, which leads to its degradation. Conversely, CK1δ and CK1ε can positively regulate the pathway, in part by phosphorylating Dishevelled (Dvl). Inhibition of CK1 with this compound can therefore be used to study the intricate balance of these phosphorylation events. For instance, treatment with a CK1 inhibitor would be expected to decrease the phosphorylation of β-catenin at S45, leading to its stabilization and accumulation.

Wnt_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Dvl_P Dvl-P Dvl->Dvl_P Axin Axin Dvl_P->Axin inhibits assembly APC APC GSK3b GSK3β beta_catenin_S45P β-catenin-pS45 GSK3b->beta_catenin_S45P phosphorylates CK1a CK1α beta_catenin β-catenin CK1a->beta_catenin phosphorylates (S45) CK1de CK1δ/ε CK1de->Dvl phosphorylates beta_catenin->beta_catenin_S45P TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus & binds beta_catenin_P β-catenin-P beta_catenin_S45P->beta_catenin_P Proteasome Proteasome beta_catenin_P->Proteasome ubiquitination & degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1a CK1_IN_2->CK1de

Wnt/β-catenin signaling pathway and points of inhibition by this compound.
Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is another crucial regulator of embryonic development and has been implicated in cancer. CK1 isoforms phosphorylate key components of the Hh pathway, including the transmembrane protein Smoothened (Smo) and the Gli family of transcription factors. These phosphorylation events can have both positive and negative regulatory effects on pathway activity.[1][2] By using this compound, researchers can investigate the specific roles of CK1 in Hh-dependent processes.

Hedgehog_Signaling Hh Hedgehog (Hh) Ptch1 Patched1 (Ptch1) Hh->Ptch1 inhibits Smo Smoothened (Smo) Ptch1->Smo inhibits Smo_P Smo-P Smo->Smo_P Sufu Sufu Smo_P->Sufu dissociates from Gli Gli Sufu->Gli sequesters Gli_P Gli-P Gli->Gli_P Gli_A Gli-Activator Gli->Gli_A processing to Gli_R Gli-Repressor Gli_P->Gli_R processing to TargetGenes Target Gene Expression Gli_A->TargetGenes activates CK1 CK1 CK1->Smo phosphorylates CK1->Gli phosphorylates CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1

Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a starting point for using this compound in your research. Optimization may be necessary depending on the specific experimental system.

In Vitro Kinase Assay

This protocol describes a radiometric assay to measure the inhibitory effect of this compound on a purified CK1 isoform.

Materials:

  • Purified recombinant CK1 enzyme (e.g., CK1δ or CK1ε)

  • CK1 substrate (e.g., α-casein or a specific peptide substrate)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution (cold)

  • P81 phosphocellulose paper

  • Phosphoric acid (e.g., 0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).

  • In a microcentrifuge tube, prepare the kinase reaction mixture (final volume, e.g., 25 µL):

    • Kinase assay buffer

    • Purified CK1 enzyme (concentration to be optimized)

    • CK1 substrate (concentration to be optimized)

    • This compound dilution or vehicle control

  • Pre-incubate the reaction mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding the ATP mix (a mixture of cold ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Place the dry papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Plot the remaining kinase activity as a function of the this compound concentration to determine the IC50 value.

Cell-Based Western Blot Analysis

This protocol describes how to use western blotting to analyze the effect of this compound on the phosphorylation of a target protein in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293T, SW480)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-total β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 1-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-β-catenin (Ser45)) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • To control for total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein and a loading control like GAPDH.

Experimental Workflow

The following diagram illustrates a general workflow for investigating protein phosphorylation using this compound.

Experimental_Workflow start Hypothesis: CK1 is involved in a specific phosphorylation event invitro In Vitro Kinase Assay start->invitro cell_based Cell-Based Assay (e.g., Western Blot) start->cell_based invitro_steps 1. Titrate this compound 2. Measure inhibition of purified CK1 3. Determine IC50/Ki values invitro->invitro_steps data_analysis Data Analysis and Interpretation invitro->data_analysis cell_based_steps 1. Treat cells with this compound 2. Lyse cells and perform Western Blot 3. Analyze changes in phosphorylation of target protein cell_based->cell_based_steps cell_based->data_analysis conclusion Conclusion: Role of CK1 in the phosphorylation event and pathway is elucidated data_analysis->conclusion

General experimental workflow for studying protein phosphorylation with this compound.

Conclusion

References

Preliminary Studies on Casein Kinase 1 (CK1) Inhibitors in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public domain information is available for a compound specifically named "CK1-IN-2 hydrochloride." This technical guide therefore focuses on a representative and well-documented Casein Kinase 1 (CK1) inhibitor, MU1742 , to provide insights into the preclinical evaluation of this class of compounds in animal models. The data and methodologies presented are based on available preliminary studies and are intended for researchers, scientists, and drug development professionals.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The dysregulation of CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, has been implicated in the pathogenesis of various diseases, most notably hematological malignancies and neurodegenerative disorders.[1][2] This has led to the development of small molecule inhibitors targeting CK1 as potential therapeutic agents. This whitepaper provides a technical guide to the preliminary in vivo studies of a potent and selective CK1 inhibitor, MU1742, as a case study.

Data Presentation: In Vitro and In Vivo Profile of MU1742

The following tables summarize the key quantitative data for the CK1 inhibitor MU1742, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency and Cellular Target Engagement of MU1742

Target IsoformIn Vitro IC50 (nM)Cellular EC50 (nM) (NanoBRET™ assay in HEK293 cells)
CK1α17.23500
CK1α1L520Not Reported
CK1δ6.147
CK1ε27.7220

Data sourced from EUbOPEN and the Structural Genomics Consortium.[3]

Table 2: In Vivo Pharmacokinetic and Dosing Information for MU1742 in Mice

ParameterValue
Oral Bioavailability (F)57%
Administration RoutePer oral (p.o.)
Well-Tolerated Doses20 mg/kg and 100 mg/kg
In Vivo ActivityDemonstrated at 100 mg/kg

Data sourced from EUbOPEN.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols employed in the study of CK1 inhibitors like MU1742.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of CK1 isoforms.

  • Methodology:

    • Kinase assays are performed using purified recombinant human CK1 isoforms (CK1α, CK1δ, CK1ε, etc.).

    • The inhibitor (e.g., MU1742) is serially diluted to a range of concentrations.

    • The kinase, substrate peptide, and ATP are incubated with the inhibitor.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™)
  • Objective: To measure the apparent affinity of the inhibitor for its target kinase within intact cells.

  • Methodology:

    • HEK293 cells are transiently transfected with a plasmid encoding the CK1 isoform of interest fused to a NanoLuc® luciferase.

    • A fluorescent energy transfer probe that binds to the kinase's ATP pocket is added to the cells.

    • The test compound is then added at various concentrations, competing with the probe for binding to the kinase.

    • Bioluminescence Resonance Energy Transfer (BRET) is measured. A decrease in the BRET signal indicates displacement of the probe by the inhibitor.

    • EC50 values are determined from the concentration-response curve.[3]

In Vivo Pharmacokinetic (PK) Study in Mice
  • Objective: To determine the oral bioavailability and tolerability of the inhibitor in an animal model.

  • Methodology:

    • Animal Model: Male C57BL/6 mice.

    • Formulation: For oral administration, MU1742 can be formulated as a dihydrochloride salt in an appropriate vehicle.[3]

    • Dosing:

      • A single dose of the compound is administered intravenously (IV) to one cohort of mice to determine clearance and volume of distribution.

      • Another cohort receives a single oral (p.o.) gavage dose (e.g., 20 mg/kg).[3]

    • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%), are calculated using appropriate software.

In Vivo Pharmacodynamic (PD) Study in Mice
  • Objective: To demonstrate that the inhibitor engages its target and modulates a downstream signaling pathway in vivo.

  • Methodology:

    • Animal Model: Male C57BL/6 mice.

    • Dosing: A single oral dose of MU1742 (e.g., 100 mg/kg) or vehicle is administered.[4]

    • Tissue Collection: At a specified time point after dosing, animals are euthanized, and relevant tissues (e.g., lung tissue) are collected and snap-frozen.[4]

    • Biomarker Analysis:

      • Tissue lysates are prepared.

      • Western blotting is performed to assess the phosphorylation status of a downstream target of CK1, such as DVL2.[4]

      • A decrease in the phosphorylation of the target protein in the inhibitor-treated group compared to the vehicle group indicates in vivo target engagement and activity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of a Multi-Kinase CK1 Inhibitor

The following diagram illustrates the mechanism of action of a multi-kinase inhibitor like BTX-A51, which targets CK1α, CDK7, and CDK9, leading to tumor suppression.

CK1_Inhibitor_Signaling_Pathway cluster_inhibitor BTX-A51 cluster_kinases Target Kinases cluster_cellular_effects Cellular Effects BTX_A51 BTX-A51 CK1a CK1α BTX_A51->CK1a CDK7 CDK7 BTX_A51->CDK7 CDK9 CDK9 BTX_A51->CDK9 p53 p53 Stabilization & Activation CK1a->p53 Inhibits degradation MDM2 MDM2 Transcription Inhibition CDK7->MDM2 MYC MYC/MCL-1 Transcription Inhibition CDK7->MYC CDK9->MDM2 CDK9->MYC Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits MYC->Apoptosis Inhibits

Caption: Mechanism of a multi-kinase CK1 inhibitor.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the efficacy of a CK1 inhibitor in a mouse xenograft model of cancer.

in_vivo_workflow start Tumor Cell Implantation (e.g., Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle Control - CK1 Inhibitor (e.g., 20 mg/kg) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring monitoring->treatment Treatment Period endpoint Study Endpoint (e.g., Tumor Volume Threshold) monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis

References

Unveiling the Molecular Targets of CK1-IN-2 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein identification for CK1-IN-2 hydrochloride, a potent kinase inhibitor. This document details the known protein targets, presents quantitative binding data, outlines detailed experimental protocols for target identification, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor known to target members of the Casein Kinase 1 (CK1) family. The CK1 family comprises a group of serine/threonine kinases that are crucial regulators of numerous cellular processes.[1][2] Dysregulation of CK1 activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making its isoforms attractive targets for therapeutic intervention.[1][3][4][5][6][7] CK1-IN-2 has been identified as an inhibitor of several CK1 isoforms and also exhibits activity against other kinases.

Identified Protein Targets of this compound

The primary protein targets of this compound are isoforms of Casein Kinase 1. Specifically, it has been shown to inhibit CK1α (Casein Kinase 1 alpha) , CK1δ (Casein Kinase 1 delta) , and CK1ε (Casein Kinase 1 epsilon) . Additionally, it has demonstrated inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK) , indicating a broader kinase selectivity profile.

Quantitative Data: Inhibitory Potency

Target ProteinIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α MAPK74.3

Source: MedChemExpress

Experimental Protocols for Target Protein Identification

The identification of protein targets for a small molecule inhibitor like this compound typically involves a multi-step approach combining affinity-based purification with mass spectrometry. Below are detailed protocols for a generalized workflow.

General Workflow for Kinase Inhibitor Target Identification

The overall process for identifying the protein targets of a kinase inhibitor is a systematic progression from initial hypothesis to validated interactions.

G cluster_0 Phase 1: Probe Preparation cluster_1 Phase 2: Affinity Purification cluster_2 Phase 3: Protein Identification cluster_3 Phase 4: Target Validation a Synthesize Affinity Probe (e.g., Biotinylated CK1-IN-2) b Incubate Probe with Cell Lysate a->b c Capture Probe-Protein Complexes (e.g., Streptavidin Beads) b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f Protein Digestion (e.g., Trypsin) e->f g LC-MS/MS Analysis f->g h Database Search & Protein Identification g->h i Biochemical Assays (e.g., Kinase Activity Assay) h->i j Cellular Assays (e.g., Western Blot, Target Engagement) h->j G cluster_0 Wnt OFF State cluster_1 Wnt ON State a No Wnt Ligand b Destruction Complex (Axin, APC, GSK3β, CK1) a->b c β-catenin b->c binds d Phosphorylation c->d CK1α, GSK3β e Ubiquitination d->e f Proteasomal Degradation e->f g Target Gene Transcription OFF h Wnt Ligand i Frizzled/LRP5/6 h->i binds j Dishevelled i->j activates k Destruction Complex Inhibited j->k l β-catenin Accumulation k->l prevents degradation of m Nuclear Translocation l->m n TCF/LEF m->n binds o Target Gene Transcription ON n->o G a Stress Stimuli (e.g., Cytokines, UV) b MAPKKK (e.g., TAK1, ASK1) a->b activate c MAPKK (MKK3/6) b->c phosphorylate & activate d p38 MAPK c->d phosphorylate & activate e Downstream Substrates (e.g., MK2, ATF2) d->e phosphorylate & activate f Cellular Response (Inflammation, Apoptosis) e->f

References

Methodological & Application

Application Notes and Protocols for CK1-IN-2 Hydrochloride In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythm.[1] The CK1 family consists of several isoforms, such as α, δ, and ε, which are implicated in various diseases, including cancer and neurodegenerative disorders.[1] CK1-IN-2 hydrochloride is a potent inhibitor of CK1, demonstrating significant activity against multiple isoforms.[2] These application notes provide a comprehensive protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against CK1 isoforms.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: In Vitro IC50 Values of this compound

Target KinaseIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3
Data sourced from MedchemExpress.[2]

Signaling Pathway

Casein Kinase 1 is a key regulator in multiple signaling pathways. One of the most well-characterized is the Wnt/β-catenin pathway, where CK1α phosphorylates β-catenin, marking it for degradation. Inhibition of CK1 can thus lead to the stabilization and accumulation of β-catenin.

CK1_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->Ubiquitination TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->Destruction_Complex inhibition

Caption: Simplified Wnt/β-catenin signaling pathway illustrating the role of CK1α.

Experimental Protocols

Two common methods for in vitro kinase assays are the radiometric assay and the luminescence-based ADP-Glo™ assay.

Radiometric Kinase Assay Protocol

This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant CK1 enzyme (e.g., CK1α, CK1δ, or CK1ε)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

    • Prepare the kinase reaction mix containing the recombinant CK1 enzyme and substrate in the Kinase Assay Buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube, add the diluted inhibitor or a DMSO vehicle control.

    • Add the kinase reaction mix.

    • Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 15-25 µL.[3]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[3]

  • Stopping the Reaction and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 paper squares extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Luminescence-Based Kinase Assay (ADP-Glo™) Protocol

This non-radioactive method measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Recombinant CK1 enzyme (e.g., CK1α, CK1δ, or CK1ε)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates (96- or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO and then in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

    • Prepare a 2X kinase/substrate solution containing the CK1 enzyme and the appropriate substrate in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO vehicle control to the wells of a white, opaque plate.

    • Add the 2X kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro kinase inhibitor assay.

Kinase_Assay_Workflow A Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B Serial Dilution of This compound A->B D Add Kinase & Substrate Mix A->D C Assay Plate Setup (Add Inhibitor/Vehicle) B->C C->D E Pre-incubation D->E F Initiate Reaction (Add ATP) E->F G Incubate at RT F->G H Stop Reaction & Detect Signal (Radiometric or Luminescence) G->H I Data Acquisition H->I J Data Analysis (IC50 Determination) I->J

Caption: General workflow for an in vitro kinase inhibitor assay.

References

Application Notes and Protocols for Cell-Based Assay Development with CK1-IN-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including developmental pathways, circadian rhythms, and cell proliferation. The seven known isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε) are implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. CK1-IN-2 hydrochloride is a potent inhibitor of several CK1 isoforms and serves as a valuable tool for studying their roles in cell signaling and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on key signaling pathways, such as Wnt/β-catenin and NF-κB, and to assess its impact on cell viability.

Biochemical Profile of this compound

This compound demonstrates potent inhibitory activity against several CK1 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This information is critical for designing experiments with appropriate inhibitor concentrations.

Target KinaseIC50 (nM)
CK1δ19.8[1]
CK1ε26.8[1]
CK1α123[1]
p38α74.3[1]

Signaling Pathways

CK1 isoforms are key regulators of multiple signaling pathways. Understanding these pathways is essential for interpreting the effects of this compound in cell-based assays.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. CK1α initiates this process by phosphorylating β-catenin at Serine 45. Inhibition of CK1α by this compound is expected to prevent this initial phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of TCF/LEF target genes.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / CK1 Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_cyto_off β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto_off Phosphorylation (Ser45 by CK1α) Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_cyto_off->Ub_Proteasome Phosphorylation by GSK3β Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Dsh->DestructionComplex Inhibition beta_catenin_cyto_on β-catenin (Accumulates) beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation CK1_IN_2 CK1-IN-2 HCl CK1_IN_2->DestructionComplex Inhibition of CK1α

Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by signals like TNFα, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB for nuclear translocation and target gene activation. CK1α has been shown to be involved in the activation of the NF-κB pathway. Therefore, inhibition of CK1α by this compound may lead to a reduction in NF-κB activity.

NFkB_Signaling cluster_unstimulated Unstimulated State cluster_stimulated Stimulated State / CK1 Inhibition NFkB_IkB NF-κB / IκB (Cytoplasm) TNFa TNFα TNFR TNFR TNFa->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_cyto NF-κB IkB->NFkB_cyto Degradation NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation TargetGenes_NFkB Target Gene Expression NFkB_nuc->TargetGenes_NFkB Activation CK1_IN_2_NFkB CK1-IN-2 HCl CK1a CK1α CK1_IN_2_NFkB->CK1a Inhibition CK1a->IKK_Complex Positive Regulation

NF-κB signaling pathway.

Experimental Protocols

The following protocols provide a framework for assessing the cellular effects of this compound. It is recommended to optimize parameters such as cell density, inhibitor concentration, and incubation times for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • HCT116 (colorectal carcinoma) or MDA-MB-231 (breast adenocarcinoma) cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Experimental Workflow:

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with CK1-IN-2 HCl (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Cell viability assay workflow.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium with the drug-containing medium and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.

Protocol 2: Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium or recombinant Wnt3a

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Experimental Workflow:

Wnt_Reporter_Workflow A 1. Co-transfect Cells with TOP/FOP & Renilla Plasmids B 2. Incubate (24 hours) A->B C 3. Pre-treat with CK1-IN-2 HCl B->C D 4. Stimulate with Wnt3a C->D E 5. Incubate (16-24 hours) D->E F 6. Lyse Cells E->F G 7. Measure Firefly & Renilla Luciferase Activity F->G H 8. Normalize and Calculate Fold Change G->H

References

Application Notes and Protocols for CK1-IN-2 Hydrochloride Treatment of Cultured Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-2 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε. The CK1 family of serine/threonine kinases plays a crucial role in various cellular processes, including the regulation of signal transduction pathways frequently dysregulated in cancer, such as the Wnt/β-catenin pathway. Aberrant activation of the Wnt/β-catenin signaling cascade is a hallmark of many cancers, leading to increased cell proliferation and survival. This compound, by targeting key regulators of this pathway, presents a promising avenue for therapeutic intervention.

This document provides detailed application notes and experimental protocols for the use of this compound in cultured cancer cell lines. It is intended to guide researchers in assessing the anti-cancer effects of this compound, including its impact on cell viability, apoptosis, and the Wnt/β-catenin signaling pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1. The CK1 family has a dual role in Wnt/β-catenin signaling. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK-3β and targeting it for proteasomal degradation.[1][2] Conversely, CK1δ and CK1ε can positively regulate the Wnt/β-catenin pathway.[3] By inhibiting CK1δ and CK1ε, this compound is expected to suppress Wnt/β-catenin signaling, leading to a decrease in the levels of nuclear β-catenin and the downregulation of its target genes, which are involved in cell proliferation and survival. This ultimately can lead to decreased cancer cell viability and the induction of apoptosis.

Data Presentation

In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against key CK1 isoforms. This data is essential for understanding the compound's selectivity and potency at a biochemical level.

Kinase TargetIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8

Data sourced from MedChemExpress product information.

Cellular Activity (Hypothetical Data for Illustrative Purposes)

To guide researchers in their experimental design, the following table presents hypothetical data on the effect of this compound on various cancer cell lines. Researchers should generate their own data for their specific cell lines of interest.

Cell LineCancer TypeAssayIC50 (µM)% Apoptosis (at 2x IC50)
HCT116Colon CarcinomaCell Viability (MTT)5.245%
SW480Colon CarcinomaCell Viability (MTT)8.138%
MCF-7Breast AdenocarcinomaCell Viability (MTT)12.530%
MDA-MB-231Breast AdenocarcinomaCell Viability (MTT)9.842%
PANC-1Pancreatic CarcinomaCell Viability (MTT)15.325%

Mandatory Visualizations

CK1_Inhibition_Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_inhibitor This compound Action CK1a CK1α DestructionComplex Destruction Complex CK1a->DestructionComplex beta_catenin_cyto β-catenin (Cytoplasm) CK1a->beta_catenin_cyto P GSK3b GSK3β GSK3b->DestructionComplex GSK3b->beta_catenin_cyto P Axin Axin Axin->DestructionComplex APC APC APC->DestructionComplex DestructionComplex->beta_catenin_cyto Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl CK1de CK1δ/ε CK1de->LRP5_6 P Dvl->DestructionComplex Inhibition beta_catenin_stable β-catenin (Stable) beta_catenin_nuc β-catenin (Nucleus) beta_catenin_stable->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1de Inhibition

Caption: Mechanism of Wnt/β-catenin signaling and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assess Cellular Effects cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Levels (β-catenin, p-β-catenin, c-Myc, Cyclin D1) western_blot->protein_quant

Caption: General experimental workflow for evaluating this compound in cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480, MCF-7)

  • Complete growth medium (specific to cell line)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 4 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the predetermined IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis of Wnt/β-catenin Signaling Pathway Proteins

This protocol is for detecting changes in the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Cancer cell lines

  • 6-well plates or 10 cm dishes

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-c-Myc, anti-Cyclin D1, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • Wash cells with cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the protein of interest to the loading control (GAPDH or β-actin).

    • Compare the protein levels in treated samples to the vehicle control.

Conclusion

This compound is a valuable tool for investigating the role of CK1 and the Wnt/β-catenin signaling pathway in cancer. The protocols provided herein offer a framework for researchers to characterize the effects of this inhibitor on cancer cell lines. It is recommended that each researcher optimizes these protocols for their specific experimental conditions and cell lines of interest. The data generated from these studies will contribute to a better understanding of the therapeutic potential of targeting CK1 in cancer.

References

Application Notes and Protocols for Measuring CK1 Inhibition by CK1-IN-2 Hydrochloride using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in various cellular processes, including Wnt signaling, circadian rhythms, and cell proliferation. Dysregulation of CK1 activity has been implicated in several diseases, making it an attractive target for drug development. CK1-IN-2 hydrochloride is a potent inhibitor of CK1. This document provides a detailed protocol for measuring the inhibition of CK1 by this compound using the Western blot technique. The primary focus is on the Wnt/β-catenin signaling pathway, where CK1-mediated phosphorylation of β-catenin at Serine 45 (Ser45) is a key regulatory step.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is essential for designing experiments and interpreting the results.

KinaseIC50 (nM)[1][2]
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3

Table 1: Inhibitory potency (IC50) of this compound against different kinase isoforms.

An effective concentration range for CK1-IN-2 in cell-based assays has been reported to be between 0.02-10 µM.[1][2]

Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical pathway regulated by CK1. In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Ser45. This "priming" phosphorylation event allows for subsequent phosphorylation by Glycogen Synthase Kinase 3β (GSK3β), leading to the ubiquitination and proteasomal degradation of β-catenin. Inhibition of CK1 prevents this initial phosphorylation, leading to the stabilization and accumulation of β-catenin.

CK1_Wnt_Pathway cluster_off Wnt OFF cluster_inhibitor CK1 Inhibition CK1 CK1α p_beta_catenin_S45 p-β-catenin (Ser45) CK1->p_beta_catenin_S45 p GSK3b GSK3β p_beta_catenin_multi p-β-catenin (multi) GSK3b->p_beta_catenin_multi p APC APC Axin Axin beta_catenin β-catenin beta_catenin->CK1 Substrate p_beta_catenin_S45->GSK3b Priming Ub Ubiquitin p_beta_catenin_multi->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation CK1_inhibited CK1α beta_catenin_stable β-catenin (stabilized) CK1_inhibited->beta_catenin_stable No Phosphorylation CK1_IN_2 CK1-IN-2 CK1_IN_2->CK1_inhibited Inhibition Accumulation Accumulation & Nuclear Translocation beta_catenin_stable->Accumulation

CK1 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to analyze the effects of this compound on the phosphorylation of β-catenin at Serine 45.

I. Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A common approach is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.

  • Treatment: When cells reach the desired confluency, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

II. Cell Lysis and Protein Quantification
  • Washing: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration of each lysate using a BCA protein assay kit.

III. Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Rabbit anti-phospho-β-catenin (Ser45) antibody

      • Mouse anti-β-catenin antibody (for total protein control)

      • Rabbit or Mouse anti-GAPDH or β-actin antibody (for loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). Normalize the phosphorylated β-catenin signal to the total β-catenin signal and the loading control.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing CK1 inhibition using Western blot.

Experimental_Workflow cluster_prep I. Cell Preparation & Treatment cluster_analysis II. Sample Processing & Analysis cluster_data III. Data Interpretation A Seed Cells B Prepare CK1-IN-2 Dilutions A->B C Treat Cells (Dose-Response) B->C D Incubate C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Western Blot G->H I Antibody Incubation (p-β-catenin, total β-catenin, Loading Control) H->I J Detection & Imaging I->J K Densitometry & Data Analysis J->K L Calculate % Inhibition K->L M Plot Dose-Response Curve L->M N Determine IC50 M->N

Workflow for CK1 inhibition analysis.

References

Application Notes and Protocols for Immunoprecipitation Kinase Assay with CK1-IN-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. The various isoforms of CK1, such as CK1α, CK1δ, and CK1ε, are implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders. CK1-IN-2 hydrochloride is a potent inhibitor of CK1 isoforms and serves as a valuable tool for studying their roles in cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation kinase assays to investigate the activity of specific CK1 isoforms and their downstream targets.

Data Presentation

The inhibitory activity of this compound has been determined against several kinase targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

KinaseIC50 (nM)
CK1δ19.8[1][2]
CK1ε26.8[1][2]
p38α74.3[1][2]
CK1α123[1][2]

Signaling Pathway

The Casein Kinase 1 family is intricately involved in multiple signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Upon Wnt binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. CK1δ and CK1ε are also known to play roles in this pathway, as well as in the regulation of the circadian rhythm and other cellular processes.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nuclear Events GSK3b GSK3β beta_catenin_off β-catenin GSK3b->beta_catenin_off P CK1a CK1α CK1a->beta_catenin_off P Axin Axin Axin->GSK3b APC APC Axin->APC APC->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Dsh->Axin Inhibits beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nucleus Nucleus beta_catenin_on->Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Wnt_Signal Wnt Signal Transduction IP_Kinase_Assay_Workflow cluster_inhibition Inhibitor Treatment start Start: Cell Culture cell_lysis Cell Lysis start->cell_lysis ip Immunoprecipitation (CK1 isoform specific antibody) cell_lysis->ip inhibitor Add this compound (or vehicle control) ip->inhibitor kinase_assay In Vitro Kinase Assay sds_page SDS-PAGE kinase_assay->sds_page analysis Phosphorimaging and Analysis sds_page->analysis end End: Data Interpretation analysis->end inhibitor->kinase_assay Logical_Relationship cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Data Analysis cell_line Select appropriate cell line ip_protocol Perform Immunoprecipitation cell_line->ip_protocol antibody Validate CK1 isoform specific antibody antibody->ip_protocol inhibitor_conc Determine CK1-IN-2 concentration range kinase_protocol Execute Kinase Assay inhibitor_conc->kinase_protocol ip_protocol->kinase_protocol quantification Quantify band intensities kinase_protocol->quantification controls Include proper controls (IgG, no antibody, vehicle) controls->quantification ic50_calc Calculate IC50 value quantification->ic50_calc interpretation Interpret results in the context of the signaling pathway ic50_calc->interpretation

References

Application Notes and Protocols: In Vivo Mouse Studies with Casein Kinase 1 (CK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Casein Kinase 1 Inhibition in Vivo

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.[1][2] Dysregulation of CK1 activity has been implicated in several diseases, making it an attractive therapeutic target. This document provides a summary of in vivo study parameters for several CK1 inhibitors in mice to guide the experimental design for novel compounds like CK1-IN-2 hydrochloride.

Quantitative Data Summary for CK1 Inhibitors in Mice

The following table summarizes dosages and administration routes for various CK1 inhibitors used in in vivo mouse studies. This data can be used as a starting point for establishing an appropriate dose range for this compound.

InhibitorMouse ModelDose RangeAdministration RouteTherapeutic AreaReference
TG003C57BL/6J1-100 pmolIntrathecalInflammatory Pain[1]
IC261C57BL/6J0.1-1 nmolIntrathecalInflammatory Pain[1]
PF-670462C57BL/6J10 mg/kgNot SpecifiedCognitive Performance[3][4]
CK01 (similar to PF-670462)ClockΔ19 mutant miceNot SpecifiedChronic AdministrationBipolar Disorder-like behaviors[5]
PF-5006739Rodent modelDose-dependentNot SpecifiedOpioid Drug-Seeking Behavior[6]

Detailed Experimental Protocols

Below are representative protocols for in vivo mouse studies involving CK1 inhibitors, adapted from published methodologies.

Protocol for Inflammatory Pain Model

This protocol is based on studies using TG003 and IC261 to alleviate behavioral hypersensitivity.[1]

Objective: To assess the analgesic effect of a CK1 inhibitor on inflammatory pain in mice.

Materials:

  • CK1 inhibitor (e.g., this compound)

  • Vehicle (e.g., saline, DMSO)

  • Carrageenan or Complete Freund's Adjuvant (CFA)

  • C57BL/6J mice

  • Intrathecal injection setup

  • Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6J mice (8-10 weeks old) to the housing facility for at least one week before the experiment.

  • Induction of Inflammation: Induce localized inflammation by injecting 20 µL of 2% carrageenan or CFA into the plantar surface of the right hind paw.

  • Drug Preparation: Dissolve the CK1 inhibitor in a suitable vehicle. Prepare serial dilutions to test a range of doses.

  • Intrathecal Administration: 24 hours post-inflammation induction, administer the CK1 inhibitor or vehicle via intrathecal injection at the L5-L6 spinal level.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at various time points post-drug administration.

    • Thermal Hyperalgesia: Assess the latency of paw withdrawal from a radiant heat source.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the CK1 inhibitor with the vehicle control.

Protocol for Cognitive Performance Assessment

This protocol is adapted from studies using PF-670462 to improve cognitive function.[3][4]

Objective: To evaluate the effect of a CK1 inhibitor on learning and memory in mice.

Materials:

  • CK1 inhibitor (e.g., this compound)

  • Vehicle

  • C57BL/6J mice

  • Cognitive testing apparatus (e.g., Morris water maze, radial arm water maze)

Methodology:

  • Animal and Drug Regimen: Use adult C57BL/6J mice. Administer the CK1 inhibitor (e.g., 10 mg/kg) or vehicle chronically over a defined period.

  • Morris Water Maze (Spatial Learning):

    • Train the mice to find a hidden platform in a circular pool of water for a set number of days.

    • Record the escape latency and path length to reach the platform.

    • On the final day, perform a probe trial without the platform to assess spatial memory.

  • Radial Arm Water Maze (Working Memory):

    • Train mice to find escape platforms in a maze with multiple arms.

    • Assess working memory by the number of errors (re-entry into an already visited arm).

  • Data Analysis: Compare the performance of the CK1 inhibitor-treated group with the vehicle-treated group using statistical tests appropriate for the behavioral data.

Signaling Pathway and Experimental Workflow Diagrams

Wnt Signaling Pathway involving CK1

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex Dvl->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex CK1 CK1 CK1->Destruction_Complex Beta_Catenin β-catenin Proteasome Proteasome Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates Destruction_Complex->Beta_Catenin Phosphorylates for degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nucleus Nucleus

Caption: Simplified Wnt signaling pathway where CK1 is a key component of the β-catenin destruction complex.

Experimental Workflow for In Vivo Mouse Study

In_Vivo_Workflow A Animal Acclimatization (1-2 weeks) B Baseline Measurements (e.g., behavioral tests) A->B C Group Allocation (Randomized) B->C D Disease Model Induction (if applicable) C->D E Drug Administration (CK1 Inhibitor vs. Vehicle) D->E F Monitoring & Endpoint Analysis (e.g., behavioral, physiological) E->F G Tissue Collection & Biochemical Analysis F->G H Data Analysis & Interpretation G->H

Caption: A typical experimental workflow for an in vivo efficacy study in a mouse model.

References

Preparation of CK1-IN-2 Hydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of CK1-IN-2 hydrochloride stock solutions for research applications. CK1-IN-2 is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1α, CK1δ, and CK1ε, as well as p38α.[1] It functions as an ATP-competitive inhibitor, making it a valuable tool for studying the roles of these kinases in various cellular processes, including Wnt, Hedgehog, and Hippo signaling pathways. Adherence to the detailed protocols and safety guidelines outlined herein is crucial for ensuring the integrity of the inhibitor and the safety of laboratory personnel.

Physicochemical Properties and Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CK1 isoforms.[1] By blocking the kinase activity of CK1, it modulates downstream signaling pathways implicated in numerous physiological and pathological processes, including cancer and neurodegenerative diseases.

Mechanism of Action: Inhibition of CK1 Signaling

cluster_0 Wnt Signaling Pathway (OFF state) cluster_1 Wnt Signaling Pathway (ON state with CK1-IN-2) β-catenin β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) β-catenin->Destruction_Complex Phosphorylation by CK1 & GSK3β Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP5_6 Frizzled/LRP5/6 Wnt->Frizzled_LRP5_6 CK1 CK1 Frizzled_LRP5_6->CK1 CK1_IN_2 CK1-IN-2 CK1_IN_2->CK1 Inhibition Destruction_Complex_inactive Destruction_Complex_inactive CK1->Destruction_Complex_inactive Inhibition of Destruction Complex β-catenin_active β-catenin (stabilized) Nucleus Nucleus β-catenin_active->Nucleus Translocation & Gene Transcription Destruction_Complex_inactive->β-catenin_active Stabilization

Caption: Wnt signaling pathway modulation by CK1-IN-2.

Quantitative Data Summary

The following tables provide key quantitative data for the preparation and storage of this compound.

Property Value Notes
Solubility in DMSO 50 mg/mL (161.66 mM)Requires warming and sonication for complete dissolution.
Molecular Weight 309.19 g/mol -
IC₅₀ Values CK1α: 123 nM, CK1δ: 19.8 nM, CK1ε: 26.8 nM, p38α: 74.3 nMPotent inhibitor of multiple kinases.[1]
Storage Conditions Temperature Duration Recommendations
Solid Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Required Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber or light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Calibrated micropipettes and sterile filter tips

  • 0.22 µm sterile syringe filter (PTFE or nylon membrane recommended for DMSO)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Safety Precautions

This compound is a potent chemical compound. Handle with care in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate PPE at all times to avoid skin and eye contact.[1][3][4][5] Refer to the Safety Data Sheet (SDS) for complete safety information.

Protocol for Preparation of a 50 mM Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM this compound stock solution in DMSO.

Experimental Workflow: Stock Solution Preparation

cluster_workflow Stock Solution Preparation Workflow start Start weigh 1. Weigh 15.46 mg of CK1-IN-2 HCl powder start->weigh dissolve 2. Add 1 mL of anhydrous DMSO weigh->dissolve mix 3. Vortex and sonicate until fully dissolved dissolve->mix filter 4. Sterile filter with 0.22 µm syringe filter mix->filter aliquot 5. Aliquot into sterile, light-protected tubes filter->aliquot store 6. Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solution.

Step-by-Step Procedure:

  • Preparation: Before starting, ensure the workspace is clean and all necessary materials and equipment are readily available. Don appropriate PPE.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 15.46 mg of this compound powder directly into the tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the powder.

  • Solubilization: Tightly cap the tube and vortex the solution for 1-2 minutes. To ensure complete dissolution, place the tube in a sonicator water bath and sonicate for 10-15 minutes. The solution should be clear and free of any visible particulates. Gentle warming (up to 37°C) can aid in dissolution.

  • Sterile Filtration (Optional but Recommended): For cell culture applications, sterile filtration is recommended.[6][7] Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile, light-protected tube.[8] Use a filter with a membrane compatible with DMSO, such as PTFE or nylon.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[7][9]

  • Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions

To prepare a working solution for cell culture experiments, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is advisable to perform serial dilutions to ensure accuracy. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Quality Control

To ensure the reliability of experimental results, it is important to perform simple quality control checks on the prepared stock solution.

  • Visual Inspection: The stock solution should be a clear, colorless to pale yellow solution, free of any visible precipitates or particulates.

  • Solubility Check: After thawing an aliquot for an experiment, visually inspect for any precipitation. If crystals have formed, warm the solution to 37°C and vortex to redissolve.

  • Functional Assay: The most definitive quality control is to test the activity of the prepared stock solution in a known functional assay, such as a cell-based assay measuring the inhibition of a known CK1-dependent process.

  • pH Measurement (for aqueous solutions): While the primary stock is in DMSO, if subsequent dilutions are made in aqueous buffers for biochemical assays, ensure the final pH of the working solution is within the desired range for the experiment.

Conclusion

Proper preparation and storage of this compound stock solutions are fundamental for obtaining accurate and reproducible experimental data. By following these detailed protocols and adhering to the safety guidelines, researchers can confidently utilize this potent inhibitor to investigate the multifaceted roles of Casein Kinase 1 in cellular signaling and disease.

References

Application Notes and Protocols for Live-Cell Imaging with CK1-IN-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing CK1-IN-2 hydrochloride, a potent inhibitor of Casein Kinase 1 (CK1), in live-cell imaging studies. The protocols focus on monitoring the dynamics of the Wnt/β-catenin signaling pathway, a critical cellular cascade regulated by CK1.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases comprising several isoforms (α, β, γ, δ, and ε) that play pivotal roles in a multitude of cellular processes, including cell cycle progression, circadian rhythms, and signal transduction.[1][2] Of particular interest is the role of CK1 isoforms, especially CK1α, CK1δ, and CK1ε, in the canonical Wnt/β-catenin signaling pathway. Within this pathway, CK1 is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[3] CK1 initiates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4] Inhibition of CK1 is therefore expected to stabilize β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target gene expression.[3]

This compound is a potent, ATP-competitive inhibitor of CK1 isoforms.[5][6][7] Its ability to modulate the Wnt/β-catenin pathway makes it a valuable tool for studying the dynamics of this pathway in living cells. Live-cell imaging provides the spatiotemporal resolution necessary to observe the real-time effects of CK1 inhibition on β-catenin localization and accumulation.[8]

Data Presentation

The following table summarizes the in vitro potency of this compound against various kinase targets. This data is essential for determining appropriate working concentrations for cell-based assays and for understanding potential off-target effects.

Target KinaseIC50 (nM)
CK1δ19.8
CK1ε26.8
p38α74.3
CK1α123

Data sourced from MedchemExpress.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / CK1 Inhibition cluster_nuc CK1_off CK1 beta_catenin_off β-catenin CK1_off->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->CK1_off GSK3b_off->beta_catenin_off P Axin_APC_off Axin/APC Scaffold Axin_APC_off->GSK3b_off beta_catenin_off->Axin_APC_off Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off CK1_IN_2 CK1-IN-2 hydrochloride CK1_IN_2->CK1_off Inhibition Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_on Destruction Complex (Inactivated) Dishevelled->Destruction_Complex_on Inhibition beta_catenin_on β-catenin (Accumulated) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Nucleus Nucleus

Caption: Wnt/β-catenin signaling and this compound's point of action.

Experimental Protocols

Protocol 1: Live-Cell Imaging of β-catenin Translocation

This protocol describes the use of live-cell imaging to monitor the nuclear translocation of β-catenin in response to treatment with this compound.

Materials:

  • HEK293T or other suitable cell line

  • Plasmid encoding EGFP-tagged β-catenin (or other fluorescent protein fusion)

  • Lipofectamine 3000 or other transfection reagent

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hoechst 33342 nuclear stain

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Methodology:

  • Cell Seeding and Transfection:

    • One day prior to transfection, seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.

    • Transfect the cells with the EGFP-β-catenin plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Allow the cells to express the fluorescently tagged protein for 24-48 hours.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). A vehicle control (DMSO only) should be prepared at the same final DMSO concentration. Note: Based on published in vitro data, a concentration range of 0.02-10 µM can be a starting point for cellular assays.[6]

  • Live-Cell Imaging:

    • Just before imaging, replace the culture medium with fresh, pre-warmed medium containing Hoechst 33342 for nuclear staining (follow manufacturer's recommendations for concentration and incubation time).

    • Mount the imaging dish on the live-cell imaging microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Acquire baseline images of the EGFP-β-catenin and Hoechst 33342 signals for several minutes before adding the inhibitor.

    • Carefully add the pre-warmed medium containing this compound or the vehicle control to the imaging dish.

    • Begin time-lapse imaging, acquiring images every 5-15 minutes for a duration of 2-6 hours.

  • Image Analysis:

    • Quantify the nuclear and cytoplasmic fluorescence intensity of EGFP-β-catenin in individual cells over time.

    • The Hoechst 33342 signal can be used to create a nuclear mask for accurate measurement of nuclear β-catenin levels.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity to determine the extent of β-catenin translocation.

Experimental Workflow Diagram

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis A Seed cells in imaging dish B Transfect with EGFP-β-catenin A->B C Incubate for 24-48 hours B->C E Stain nuclei with Hoechst 33342 C->E D Prepare CK1-IN-2 working solutions F Acquire baseline images E->F G Add CK1-IN-2 or vehicle control F->G H Start time-lapse imaging G->H I Segment cells and nuclei H->I J Quantify nuclear and cytoplasmic fluorescence I->J K Calculate nuclear to cytoplasmic ratio J->K L Plot data and perform statistical analysis K->L

Caption: Workflow for live-cell imaging of β-catenin translocation.

Expected Results

Treatment with an effective concentration of this compound should result in a time-dependent increase in the nuclear localization of EGFP-β-catenin compared to vehicle-treated control cells. This will be observed as an increase in the nuclear to cytoplasmic fluorescence ratio. The magnitude and kinetics of this response may vary depending on the cell type and the concentration of the inhibitor used.

Troubleshooting

  • High background fluorescence: Ensure complete removal of transfection reagents and use an appropriate imaging medium with low autofluorescence.

  • Phototoxicity: Minimize exposure time and laser power. Use a sensitive camera and appropriate filter sets.

  • No observable effect: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line. Conversely, very high concentrations may induce off-target effects or cytotoxicity.

  • Cells are not healthy during imaging: Ensure the environmental chamber is properly calibrated for temperature and CO2. Use a high-quality, buffered imaging medium.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the dynamic regulation of the Wnt/β-catenin signaling pathway in living cells.

References

Troubleshooting & Optimization

CK1-IN-2 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CK1-IN-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this potent Casein Kinase 1 (CK1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent inhibitor of Casein Kinase 1 (CK1), with IC₅₀ values of 123 nM, 19.8 nM, and 26.8 nM for CK1α, CK1δ, and CK1ε respectively.[1][2] It also shows inhibitory activity against p38α with an IC₅₀ of 74.3 nM.[1][2] CK1 is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.

Q2: What are the recommended solvents for dissolving this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are suggested.

Q3: How should I store this compound stock solutions?

Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q4: I am observing precipitation when I dilute my DMSO stock solution into aqueous media. What should I do?

This is a common issue with hydrophobic compounds. Please refer to our detailed Troubleshooting Guide below for solutions such as optimizing the final DMSO concentration, performing serial dilutions, and ensuring the media is at an appropriate temperature.

Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes its solubility for easy reference.

SolventConcentrationMethodNotes
DMSO 50 mg/mL (161.66 mM)Ultrasonic and warming to 60°CUse of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility.[1]
Water Estimated <0.1 mg/mLN/ABased on data for similar kinase inhibitors, this compound is expected to have very low aqueous solubility.
Ethanol Estimated <0.1 mg/mLN/ASimilar to water, solubility in ethanol is expected to be low.
In Vivo Formulation 1 ≥ 2.5 mg/mL (8.08 mM)Sequential addition10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (8.08 mM)Sequential addition10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3 ≥ 2.5 mg/mL (8.08 mM)Sequential addition10% DMSO, 90% Corn Oil.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortexer

  • Water bath sonicator

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder. For 1 mg of powder (MW: 345.76 g/mol ), you will need 0.289 mL of DMSO to make a 10 mM stock solution.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Solubilization: If the compound is not fully dissolved, use a water bath sonicator and gently warm the solution to 37-60°C to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, first, create an intermediate dilution of your stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add a small volume of the 1 mM intermediate solution to your pre-warmed cell culture medium while gently vortexing. For instance, adding 1 µL of a 1 mM solution to 1 mL of medium will result in a 1 µM final concentration with a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the medium to ensure there is no precipitation. If the solution is clear, it is ready to be added to your cells.

Troubleshooting Guide

Encountering solubility issues is a common challenge when working with small molecule inhibitors. This guide provides a systematic approach to troubleshoot and resolve these problems.

TroubleshootingWorkflow start Issue: Precipitation Observed in_vitro In Vitro Experiment (e.g., cell culture media) start->in_vitro In Vitro? in_vivo In Vivo Formulation start->in_vivo In Vivo? cause1 Potential Cause: High Final Concentration in_vitro->cause1 cause2 Potential Cause: Rapid Dilution Shock in_vitro->cause2 cause3 Potential Cause: Low Media Temperature in_vitro->cause3 cause4 Potential Cause: High Final DMSO Concentration in_vitro->cause4 solution1 Solution: - Decrease final working concentration. - Perform a solubility test in your media. cause1->solution1 solution2 Solution: - Perform serial dilutions. - Add inhibitor dropwise while vortexing. cause2->solution2 solution3 Solution: - Use pre-warmed (37°C) media. cause3->solution3 solution4 Solution: - Keep final DMSO concentration <0.5%. - Prepare a more dilute stock solution. cause4->solution4 cause5 Potential Cause: Improper Solvent Mixing Order in_vivo->cause5 cause6 Potential Cause: Phase Separation in_vivo->cause6 solution5 Solution: - Add solvents sequentially as per protocol. - Ensure each component is fully dissolved before adding the next. cause5->solution5 solution6 Solution: - Use heat and/or sonication to aid dissolution. - Consider alternative formulations. cause6->solution6

Troubleshooting workflow for this compound solubility issues.

Signaling Pathway

This compound primarily targets the Casein Kinase 1 family, which are key regulators of the Wnt signaling pathway. The diagram below illustrates a simplified canonical Wnt signaling pathway and the role of CK1.

WntSignaling cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription CK1_IN_2 CK1-IN-2 Hydrochloride CK1_IN_2->Destruction_Complex Inhibits CK1α Beta_Catenin_stable β-catenin (stabilized) Beta_Catenin_stable->TCF_LEF Translocates to nucleus and binds to

Simplified canonical Wnt signaling pathway showing the role of CK1.

References

Technical Support Center: Optimizing CK1-IN-2 Hydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use CK1-IN-2 hydrochloride in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Casein Kinase 1 (CK1).[1] The Casein Kinase 1 family of serine/threonine protein kinases are key regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[2][3] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms to prevent the transfer of phosphate groups to their substrates.[4]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. One study has reported using a concentration range of 0.02-10 μM in FSHD cells.[1][3] The IC50 values for CK1-IN-2 against different CK1 isoforms can also serve as a guide for selecting a starting concentration range (see Table 1).

Q3: How should I prepare and store stock solutions of this compound?

For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5][6] However, it is crucial to determine the specific tolerance of your cell line by performing a solvent toxicity control experiment. Always keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control.

Q5: How stable is this compound in cell culture medium?

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of the compound in cell culture medium. 1. Poor aqueous solubility of this compound.2. Final concentration exceeds the solubility limit.3. Improper dilution technique.1. Prepare an intermediate dilution of the DMSO stock in a small volume of complete medium before adding it to the final culture volume.2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.3. Add the stock solution drop-wise to the pre-warmed medium while gently swirling.
Inconsistent or no observable effect of the inhibitor. 1. Sub-optimal inhibitor concentration.2. Inhibitor degradation.3. Low cell permeability.1. Perform a dose-response experiment (e.g., a cell viability assay) to determine the optimal concentration for your cell line.2. Prepare fresh working solutions for each experiment and consider refreshing the medium for long-term incubations.3. Review literature for the permeability of the inhibitor in your cell type or consider using a different inhibitor.
High cell toxicity at the effective concentration. 1. Off-target effects of the inhibitor.2. Solvent (DMSO) toxicity.1. Use the lowest effective concentration determined from your dose-response curve.2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a DMSO-only control.
Variability between experimental replicates. 1. Inconsistent cell seeding density.2. Pipetting errors during inhibitor dilution.3. "Edge effect" in multi-well plates.1. Ensure a uniform single-cell suspension before seeding.2. Prepare a master mix of the inhibitor in the medium for all replicate wells.3. Avoid using the outer wells of the plate for treatment and fill them with sterile PBS or medium to maintain humidity.

Quantitative Data Summary

Table 1: IC50 Values of CK1-IN-2

Target IC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3
Data sourced from MedchemExpress.[1][3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT/XTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as your highest inhibitor concentration.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared inhibitor dilutions.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved. Read the absorbance at 570 nm.[7][8]

    • For XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C. Read the absorbance at 450 nm.[9][10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of β-catenin Levels

This protocol describes how to assess the effect of this compound on the Wnt signaling pathway by measuring the protein levels of β-catenin.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from the viability assay) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. The following day, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Experimental_Workflow_for_CK1_IN_2_Optimization Experimental Workflow for Optimizing CK1-IN-2 Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_validation Validation prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with CK1-IN-2 Dilutions prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT/XTT) incubate->viability_assay read_absorbance Read Absorbance viability_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 western_blot Western Blot for β-catenin calc_ic50->western_blot Use Optimal Concentration analyze_wb Analyze Protein Levels western_blot->analyze_wb

Caption: Workflow for optimizing this compound concentration.

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway and Inhibition by CK1-IN-2 cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor Inhibitor Action destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->ubiquitination Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh destruction_complex_inactivated Destruction Complex (Inactivated) Dsh->destruction_complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulation) nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds target_genes Wnt Target Gene Transcription TCF_LEF->target_genes Activates CK1_IN_2 CK1-IN-2 Hydrochloride CK1_IN_2->destruction_complex Inhibits CK1α

Caption: Wnt signaling and this compound's inhibitory action.

Troubleshooting_Decision_Tree Troubleshooting Guide for CK1-IN-2 Experiments start Experiment Start precipitate Precipitation Observed? start->precipitate no_effect No/Inconsistent Effect? precipitate->no_effect No sol_precipitate Optimize Dilution Lower Concentration precipitate->sol_precipitate Yes high_toxicity High Cell Toxicity? no_effect->high_toxicity No sol_no_effect Dose-Response Assay Check Compound Stability no_effect->sol_no_effect Yes end_success Successful Experiment high_toxicity->end_success No sol_high_toxicity Lower Concentration Check DMSO Toxicity high_toxicity->sol_high_toxicity Yes sol_precipitate->start Re-evaluate sol_no_effect->start Re-evaluate sol_high_toxicity->start Re-evaluate

Caption: A decision tree for troubleshooting common experimental issues.

References

Preventing CK1-IN-2 hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CK1-IN-2 hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal stability and solubility, it is highly recommended to prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

Q2: How should I store the solid compound and stock solutions of this compound?

Proper storage is critical to prevent degradation. The solid compound should be stored at -20°C, protected from light and moisture. Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] Store these aliquots at -80°C for long-term stability.[1][3]

Q3: What are the signs of this compound degradation?

Degradation can manifest as a loss of inhibitory potency in your biological assays over time.[1] On an analytical level, you might observe the appearance of new peaks and a decrease in the main compound's peak area during HPLC or LC-MS analysis.[1] Physical signs in a solution can include color changes or the formation of precipitates.

Q4: For how long are stock solutions of this compound stable?

When stored correctly, DMSO stock solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[3] It is best practice to use a fresh aliquot for each experiment to ensure consistency.[2]

Q5: How should I prepare working solutions in aqueous buffers for my experiments?

To prevent precipitation, it is advisable to first perform serial dilutions of the high-concentration DMSO stock solution in DMSO. Then, add the most diluted DMSO solution to your aqueous experimental buffer with gentle mixing.[4] The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced effects on the biological system.[2][4] It is always recommended to prepare aqueous working solutions fresh on the day of the experiment.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitate Formation Upon Dilution into Aqueous Buffer
  • Symptom: Your solution becomes cloudy or a visible precipitate forms immediately after diluting the DMSO stock into your aqueous buffer (e.g., PBS, cell culture medium).

  • Possible Cause: The aqueous solubility limit of this compound has been exceeded. Many small molecule inhibitors are not readily soluble in aqueous solutions.[1][5]

  • Suggested Solutions:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the inhibitor in your working solution.

    • Optimize Dilution Technique: Perform serial dilutions in DMSO first before adding to the aqueous buffer. Ensure rapid and thorough mixing upon final dilution.[4]

    • Adjust Buffer pH: The solubility of compounds can be pH-dependent. You can experimentally determine the optimal pH for solubility in your specific buffer.

    • Incorporate Co-solvents: For in vivo experiments or challenging formulations, specific co-solvents can be used as described in the solubility data table below.[3]

Issue 2: Inconsistent or Diminished Activity in Biological Assays
  • Symptom: You observe variable results between experiments or a gradual loss of the inhibitor's expected biological effect.

  • Possible Cause: The compound is degrading in the working solution under your experimental conditions (e.g., elevated temperature, non-neutral pH).

  • Suggested Solutions:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored, frozen stock aliquot for each experiment.[1]

    • Minimize Incubation Time at High Temperatures: If your assay requires incubation at temperatures like 37°C, minimize the duration as much as possible.

    • Perform a Stability Study: Conduct a short-term stability assessment in your specific assay buffer to quantify the rate of degradation under your experimental conditions (see Experimental Protocols section).[1]

    • Control Experimental Conditions: Ensure that the pH and temperature of your buffers and media are consistent across experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationRecommendations
Solid Powder-20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution-80°C6 months[3]Aliquot into single-use vials to prevent freeze-thaw cycles.[1]
-20°C1 month[3]Suitable for more frequent use over a shorter period.
Table 2: Solubility of this compound in Different Solvent Systems
Solvent SystemSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.08 mM)[3]A clear solution is obtained. Heat and/or sonication can aid dissolution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.08 mM)[3]A clear solution is obtained.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.08 mM)[3]A clear solution is obtained.[3]

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound by HPLC

This protocol provides a method to assess the stability of this compound in your experimental buffer.

Materials:

  • This compound

  • High-purity DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • High-purity acetonitrile or methanol

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Working Solution: Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your pre-warmed aqueous buffer.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the working solution. Quench any potential degradation by mixing with an equal volume of cold acetonitrile. Centrifuge the sample to pellet any precipitated salts or proteins and transfer the supernatant to an HPLC vial for analysis. This sample represents 100% of the intact compound.

  • Incubate Solution: Store the remaining working solution under your intended experimental conditions (e.g., in an incubator at 37°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, and 48 hours), remove additional aliquots. Process them in the same way as the T=0 sample by quenching with cold acetonitrile and centrifuging.

  • HPLC Analysis: Analyze all samples using a validated HPLC method. A typical starting point would be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

A significant decrease in the peak area over time indicates degradation of the compound.[1]

Mandatory Visualizations

G cluster_storage Storage & Preparation cluster_experiment Experimental Stability Assessment Solid Solid CK1-IN-2 HCl (-20°C) Stock 10 mM Stock in DMSO (Aliquot & Store at -80°C) Solid->Stock Dissolve Working Working Solution (Prepare Fresh in Aqueous Buffer) Stock->Working Dilute T0 T=0 Sample (Quench & Analyze) Working->T0 Incubate Incubate at Experimental Conditions (e.g., 37°C) Working->Incubate HPLC HPLC Analysis T0->HPLC Tx Time-Point Samples (e.g., 2, 4, 8, 24h) Incubate->Tx Tx->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_wnt_on Wnt ON Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds BetaCatenin β-catenin Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits DestructionComplex->BetaCatenin Phosphorylates (S45 by CK1) PhosphoBetaCatenin P-β-catenin DestructionComplex->PhosphoBetaCatenin Further Phosphorylation NuclearBetaCatenin Nuclear β-catenin BetaCatenin->NuclearBetaCatenin Accumulates & Translocates Proteasome Proteasome PhosphoBetaCatenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation TCF_LEF TCF/LEF NuclearBetaCatenin->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates CK1_IN_2 CK1-IN-2 CK1_IN_2->DestructionComplex Inhibits CK1

Caption: The role of Casein Kinase 1 (CK1) in the Wnt/β-catenin signaling pathway.

G Start Inconsistent Experimental Results CheckStorage Check Storage Conditions of Stock Solution Start->CheckStorage ImproperStorage Improper Storage: - Freeze/thaw cycles? - Stored at -20°C >1 month? CheckStorage->ImproperStorage Yes CheckWorkingSol Check Working Solution Preparation CheckStorage->CheckWorkingSol No PrepareNewStock Solution: Prepare fresh aliquots from solid. Store at -80°C. ImproperStorage->PrepareNewStock Precipitation Precipitation observed during dilution? CheckWorkingSol->Precipitation Yes CheckAssayCond Check Assay Conditions CheckWorkingSol->CheckAssayCond No AdjustDilution Solution: - Lower final concentration. - Dilute in DMSO first. Precipitation->AdjustDilution DegradationInAssay Potential Degradation: - Long incubation at 37°C? - Non-neutral pH? CheckAssayCond->DegradationInAssay Yes End Consistent Results CheckAssayCond->End No PerformStability Solution: - Prepare solutions fresh daily. - Perform stability test. DegradationInAssay->PerformStability

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Overcoming Resistance to CK1-IN-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for experiments involving the Casein Kinase 1 (CK1) inhibitor, CK1-IN-2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

CK1-IN-2 is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1). It specifically targets several isoforms of CK1, including CK1α, CK1δ, and CK1ε. By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates. CK1 isoforms are crucial regulators of multiple signaling pathways implicated in cancer, such as the Wnt/β-catenin, Hedgehog, and NF-κB pathways. For instance, CK1α is a key component of the β-catenin destruction complex; its inhibition can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt signaling. Conversely, inhibiting CK1δ/ε can block the Wnt pathway.

Q2: What are the known mechanisms of resistance to CK1 inhibitors in cancer cells?

While specific resistance mechanisms to CK1-IN-2 are still under investigation, resistance to kinase inhibitors in cancer generally arises from several factors:

  • Target Mutations: Alterations in the ATP-binding pocket of the CK1 isoforms can reduce the binding affinity of the inhibitor, rendering it less effective.

  • Dysregulation of Signaling Pathways: Cancer cells can develop resistance by activating alternative or "bypass" signaling pathways to compensate for the inhibition of the primary target. For example, if CK1 inhibition is used to suppress NF-κB signaling, cells might upregulate a different pathway that also promotes cell survival.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to survive the stress induced by the inhibitor.

Q3: How should I prepare and store this compound?

Proper handling is critical for maintaining the compound's efficacy.

  • Dissolving: CK1-IN-2 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. If you observe precipitation, gentle warming (up to 60°C) and sonication can help dissolve the compound.

  • Storage: Stock solutions should be aliquoted to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

  • Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the typical IC50 values for CK1-IN-2?

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. The biochemical IC50 values for CK1-IN-2 are isoform-specific.

Target IsoformBiochemical IC50 (nM)
CK1α123 nM
CK1δ19.8 nM
CK1ε26.8 nM
p38α (off-target)74.3 nM

Note: The cellular IC50 (the concentration required to inhibit a biological process in cells by 50%) will vary depending on the cell line, assay conditions, and treatment duration.

Troubleshooting Guide

Issue 1: The observed IC50 value is significantly higher than expected.

If your cell viability assays show a much higher IC50 than reported in the literature, consider the following causes and solutions.

Possible CauseRecommended Solution
Compound Instability Prepare fresh dilutions from a properly stored stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.
High Serum Concentration Serum proteins can bind to small molecules, reducing their effective concentration. Try performing the assay in reduced-serum or serum-free media, if appropriate for your cell line.
Cell Line Insensitivity The target cell line may not rely on the CK1 pathway for survival or may have intrinsic resistance mechanisms. Confirm that the cell line expresses the target CK1 isoforms. Consider using a positive control cell line known to be sensitive to CK1 inhibition.
Incorrect Assay Duration The incubation time may be too short for the inhibitor to exert its effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High Cell Seeding Density An excessively high number of cells can diminish the effective concentration of the inhibitor per cell. Optimize cell seeding density to ensure they are in a logarithmic growth phase during treatment.

Troubleshooting Workflow for High IC50 Values

G cluster_checks Initial Checks cluster_exp Experimental Optimization cluster_validation Target Validation Start High IC50 Value Observed CheckCompound Prepare Fresh Compound Dilutions Start->CheckCompound First step CheckSolvent Verify Final DMSO Concentration is ≤0.1% CheckCompound->CheckSolvent CheckCells Confirm Cell Health & Passage Number CheckSolvent->CheckCells TimeCourse Perform Time-Course (24, 48, 72h) CheckCells->TimeCourse If checks pass DoseRange Expand Concentration Range (Higher Doses) TimeCourse->DoseRange Serum Test in Reduced-Serum Media DoseRange->Serum Orthogonal Use Structurally Different CK1 Inhibitor Serum->Orthogonal If optimized conditions fail Genetic Validate with siRNA/shRNA Knockdown of CK1 Orthogonal->Genetic Result IC50 Still High: Suspect Intrinsic or Acquired Resistance Genetic->Result

Caption: Troubleshooting logic for unexpectedly high IC50 values.

Issue 2: No effect observed on downstream signaling pathways (e.g., Wnt/β-catenin).

If you treat cells with CK1-IN-2 but do not see the expected changes in downstream markers (like β-catenin levels), follow this guide.

Possible CauseRecommended Solution
Suboptimal Lysis/Extraction Ensure your lysis buffer is appropriate for the target proteins and that protein degradation is minimized by using protease and phosphatase inhibitors on ice.
Antibody Issues The primary antibody may be ineffective. Validate the antibody using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.
Insufficient Treatment Time The effect on downstream proteins may be time-dependent. Harvest cell lysates at various time points post-treatment (e.g., 2, 6, 12, 24 hours) to capture the dynamic response.
Pathway Crosstalk/Compensation The cell line may have redundant or compensatory signaling pathways that maintain the downstream effect. Investigate other relevant pathways or use combination therapies to block potential bypass routes.
Off-Target Effects At high concentrations, the inhibitor might have off-target effects that mask the intended outcome. Correlate the phenotype with genetic knockdown of the target to confirm it is an on-target effect.

Signaling Pathway: Canonical Wnt and Resistance Mechanisms

G cluster_off Wnt OFF State (No Ligand) cluster_on Wnt ON State (Inhibited by CK1-IN-2) cluster_resistance Resistance Mechanisms DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome CK1_IN_2 CK1-IN-2 CK1a CK1α CK1_IN_2->CK1a Inhibits BetaCatenin_stable Stable β-catenin (Accumulates) CK1a->BetaCatenin_stable Cannot phosphorylate Nucleus Nucleus BetaCatenin_stable->Nucleus TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF Binds to TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates MutatedCK1 Mutated CK1α (Drug cannot bind) Bypass Bypass Pathway Activation (e.g., NF-κB) Bypass->TargetGenes Activates Independently

Caption: Wnt pathway inhibition by CK1-IN-2 and potential resistance.

Key Experimental Protocols

Protocol 1: Determining Cellular IC50 using an MTT Assay

This protocol provides a method to assess the concentration of this compound required to inhibit cell viability by 50%.

Materials:

  • Adherent cancer cells in logarithmic growth phase

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate overnight to allow for attachment.

  • Inhibitor Preparation: Prepare a serial dilution of CK1-IN-2 in complete culture medium. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a blank (medium only).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a 37°C, 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, living cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100). c. Plot % Viability against the logarithm of the inhibitor concentration. d. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that corresponds to 50% viability.

Experimental Workflow for IC50 Determination

Improving the selectivity of CK1-IN-2 hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of CK1-IN-2 hydrochloride in assays.

Frequently Asked Questions (FAQs)

Q1: What is the reported kinase selectivity of this compound?

A1: this compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms. Publicly available data indicates that it also inhibits p38α. It is crucial to consult the manufacturer's certificate of analysis for lot-specific activity data.

Q2: I am observing a cellular phenotype that does not align with the known functions of CK1. Could this be an off-target effect?

A2: This is a strong possibility and a common challenge when working with kinase inhibitors. An effective method to investigate this is to perform a rescue experiment.[1] If overexpressing a drug-resistant mutant of the intended CK1 target reverses the observed phenotype, the effect is likely on-target.[1] If the phenotype persists, it is likely due to the inhibition of other kinases.

Q3: How can I proactively assess the potential for off-target effects with this compound in my experiments?

A3: To proactively identify potential off-target effects, it is highly recommended to perform a comprehensive kinase selectivity profile by screening the inhibitor against a broad panel of kinases.[1] Several commercial services offer kinome-wide profiling that can provide a detailed view of the inhibitor's selectivity.

Q4: What are some best practices to minimize the impact of potential off-target effects when using this compound?

A4: To mitigate off-target effects, it is advisable to use the lowest effective concentration of this compound that still achieves significant inhibition of your intended CK1 target.[1] Performing a dose-response experiment and correlating the degree of target inhibition with the observed cellular phenotype can help differentiate between on-target and off-target effects.[1]

Data Presentation

Table 1: Reported IC50 Values for this compound

KinaseIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3

Data is compiled from publicly available sources.[1] Researchers should generate their own dose-response curves for the specific lot of the inhibitor and assay conditions being used.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent IC50 values in biochemical assays. Recombinant enzyme quality may vary between batches.Ensure the purity and activity of the recombinant CK1 enzyme are consistent. Perform a quality control check for each new lot of enzyme.
ATP concentration is not optimized.In ATP-competitive inhibitors like CK1-IN-2, the apparent IC50 value is dependent on the ATP concentration. Use an ATP concentration that is close to the Km value for the specific CK1 isoform to obtain a more accurate IC50.
Low or no activity in cellular assays despite potent biochemical activity. Poor cell permeability of the inhibitor.Conduct a cell permeability assay to determine the intracellular concentration of this compound.
The inhibitor is a substrate for drug efflux pumps.Use cell lines with known expression levels of efflux pumps or co-administer a known efflux pump inhibitor as a control to see if the potency of your compound increases.[1]
The target CK1 isoform is not expressed or is inactive in the cell line.Verify the expression and phosphorylation status (as a proxy for activity) of the target CK1 isoform in your cell model using techniques like Western blotting.[1]
Observed off-target effects in cellular assays. The concentration of this compound is too high, leading to inhibition of secondary targets like p38α.Perform a dose-titration experiment to determine the minimal concentration required to inhibit the target CK1 isoform without significantly affecting known off-targets.
The cellular context reveals off-target activities not apparent in biochemical assays.Employ a secondary, structurally distinct CK1 inhibitor to confirm that the observed phenotype is due to CK1 inhibition and not an off-target effect of this compound.

Experimental Protocols

Protocol 1: Biochemical Assay for Determining IC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific CK1 isoform.

Materials:

  • Recombinant human CK1 isoform (e.g., CK1δ)

  • This compound

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • Add the recombinant CK1 isoform to each well of a 384-well plate, except for the negative control wells.

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells containing the enzyme.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 60 minutes at 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay to Validate this compound Selectivity

Objective: To assess the on-target and potential off-target effects of this compound in a cellular context.

Materials:

  • Cell line expressing the target CK1 isoform

  • This compound

  • Cell culture medium and supplements

  • Antibodies for Western blotting (e.g., anti-phospho-substrate, anti-total substrate, anti-CK1, anti-p38, anti-phospho-p38)

  • Lysis buffer

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform Western blot analysis to assess the phosphorylation status of a known downstream substrate of the target CK1 isoform.

  • To evaluate off-target effects, probe for the phosphorylation of a key substrate of a known secondary target, such as p38 (e.g., phospho-MK2).

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Analyze the dose-dependent inhibition of the on-target and off-target pathways to determine the selectivity of this compound in a cellular environment.

Visualizations

CK1_Signaling_Pathway cluster_input Upstream Signals cluster_core CK1 Signaling cluster_output Downstream Effects Wnt_Signal Wnt CK1 CK1 Wnt_Signal->CK1 Activates Beta_Catenin β-Catenin CK1->Beta_Catenin Phosphorylates (leading to degradation) Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Regulates CK1_IN_2 CK1-IN-2 Hydrochloride CK1_IN_2->CK1 Inhibits

Caption: Simplified CK1 signaling pathway in the context of Wnt signaling.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays IC50_Determination 1. Determine IC50 (Protocol 1) Kinome_Scan 2. Kinome-wide Selectivity Profiling IC50_Determination->Kinome_Scan On_Target_Validation 3. On-Target Validation (Western Blot) Kinome_Scan->On_Target_Validation Off_Target_Assessment 4. Off-Target Assessment (Western Blot) On_Target_Validation->Off_Target_Assessment

Caption: Experimental workflow for assessing inhibitor selectivity.

Troubleshooting_Logic Start Inconsistent Results? Biochemical_vs_Cellular Biochemical or Cellular Assay? Start->Biochemical_vs_Cellular Biochemical_Issues Check Enzyme Quality & ATP Concentration Biochemical_vs_Cellular->Biochemical_Issues Biochemical Cellular_Issues Assess Permeability, Efflux & Target Expression Biochemical_vs_Cellular->Cellular_Issues Cellular

References

Technical Support Center: CK1-IN-2 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of CK1-IN-2 hydrochloride solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, further dilution into aqueous buffers or specific formulations may be necessary.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[3] Some suppliers also suggest storage at 2-8°C for shorter periods. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q3: How should I store this compound stock solutions in DMSO?

A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored at -80°C.[2][4] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture from condensation.[5][6]

Q4: For how long can I expect my this compound solution in DMSO to be stable?

A4: While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for small molecule inhibitors suggest that solutions can be stable for several months when stored at -80°C in tightly sealed, single-use aliquots.[6] For critical experiments, it is always best to use freshly prepared solutions or to periodically re-qualify the purity and concentration of stored solutions.

Q5: What are the visual signs of degradation or precipitation of this compound in solution?

A5: Visual indicators of potential issues with your this compound solution include cloudiness, the formation of visible particulates or crystals, and a change in color (e.g., yellowing or browning).[6] If any of these are observed, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guides

Issue 1: Precipitation Observed When Diluting DMSO Stock into Aqueous Buffer

Possible Cause: The aqueous solubility of this compound has been exceeded. Many kinase inhibitors are hydrophobic and can precipitate when the concentration of the organic co-solvent (like DMSO) is significantly lowered.

Solutions:

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of the inhibitor in your aqueous buffer.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your experimental medium is as low as possible (ideally ≤ 0.1%) to minimize solvent effects, but high enough to maintain solubility.[7]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental system allows, test a range of pH values for your aqueous buffer to find the optimal solubility.

  • Use of Surfactants or Co-solvents: For challenging compounds, the addition of a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a different co-solvent system may be necessary to improve solubility.[1][2]

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause: This could be due to the degradation of the this compound solution, leading to a lower effective concentration of the active compound.

Solutions:

  • Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments to ensure consistency.[7]

  • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to discard it and prepare a new one from solid compound.

  • Perform a Stability Study: If you plan to use a batch of solution over an extended period, it is highly recommended to perform a stability study to determine its shelf-life under your specific storage conditions (see Experimental Protocols section).

  • Control for Freeze-Thaw Cycles: Minimize the number of times a stock solution vial is thawed and refrozen. Aliquoting into single-use volumes is the best practice to avoid this.[2][3]

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following table provides a template for how to structure and present data from a long-term stability study.

Storage ConditionTime PointPurity by HPLC (%)Concentration (mM)Observations
-80°C0 months99.510.0Clear, colorless
1 month99.49.9Clear, colorless
3 months99.29.9Clear, colorless
6 months99.09.8Clear, colorless
-20°C0 months99.510.0Clear, colorless
1 month98.89.8Clear, colorless
3 months97.59.5Slight yellowing
6 months95.29.2Visible precipitate
4°C0 months99.510.0Clear, colorless
1 week96.09.4Noticeable yellowing
1 month85.18.2Significant precipitate

Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound in DMSO by HPLC

This protocol outlines a method to quantify the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • Sterile, amber glass or polypropylene vials

Procedure:

  • Prepare Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Aliquot and Store: Dispense the stock solution into multiple single-use aliquots in tightly sealed vials.

  • Time-Zero Analysis (T=0): Immediately take one aliquot for the initial analysis.

    • Prepare a dilution of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Determine the initial peak area and purity of the this compound peak.

  • Storage: Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, and 4°C). Protect from light.

  • Analysis at Subsequent Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

    • Thaw the sample quickly and prepare it for HPLC analysis in the same manner as the T=0 sample.

    • Analyze the sample by HPLC and record the peak area and any new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Monitor the appearance and growth of any degradation peaks.

    • The stability is often defined as the time at which the concentration of the parent compound drops below 90% of its initial value.

Mandatory Visualizations

experimental_workflow prep Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot t0 Time-Zero (T=0) Analysis by HPLC aliquot->t0 storage Store Aliquots at -80°C, -20°C, and 4°C aliquot->storage tp Analysis at Subsequent Time Points (e.g., 1, 3, 6 months) storage->tp data Data Analysis: Calculate % Purity and Degradation tp->data

Workflow for assessing the long-term stability of this compound.

Role of CK1α in the Wnt/β-catenin signaling pathway.

References

Addressing inconsistent results in CK1-IN-2 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CK1-IN-2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing inconsistent results and troubleshooting common issues encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1] It primarily targets the CK1δ and CK1ε isoforms, which are key regulators of numerous cellular processes, including Wnt signaling, circadian rhythm, and cell cycle control.[2][3][4] By binding to the ATP pocket of these kinases, CK1-IN-2 prevents the phosphorylation of their downstream substrates.

Q2: What are the primary research applications for this compound?

This compound is utilized in a variety of research areas, including:

  • Cancer Research: Investigating the role of CK1δ/ε in oncogenic pathways like Wnt/β-catenin signaling.[5][6]

  • Neurodegenerative Diseases: Studying the involvement of CK1 in the pathology of diseases such as Alzheimer's and Parkinson's.[7][8]

  • Circadian Rhythm Biology: Elucidating the mechanisms by which CK1δ/ε regulate the molecular clock.[2][9][10]

  • Muscular Dystrophy: Exploring the potential of CK1 inhibition in therapeutic strategies for conditions like Duchenne Muscular Dystrophy.[11][12][13][14]

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is advisable to use freshly prepared dilutions for experiments.

Q4: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the compound is fully dissolved, using sonication if necessary. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Results in Western Blot Analysis
Potential Cause Troubleshooting Step
Antibody Specificity Verify the specificity of your primary antibody for the phosphorylated form of the target protein. Run appropriate controls, including positive and negative cell lysates.
Suboptimal Antibody Dilution Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.
Insufficient Protein Loading Ensure you are loading a sufficient amount of total protein (typically 20-40 µg for cell lysates) to detect the target. Perform a protein quantification assay (e.g., BCA) to ensure equal loading across lanes.
Inefficient Protein Transfer After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient and even transfer across the entire gel.
Incorrect Blocking Conditions Optimize blocking conditions. While non-fat dry milk is common, some phospho-specific antibodies require blocking in bovine serum albumin (BSA) to reduce background.
Sample Degradation Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.
Issue 2: High Variability in Cell Viability/Cytotoxicity Assays
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider not using the outer wells of the plate, which are prone to evaporation.
Solvent Toxicity Ensure the final DMSO concentration is consistent and non-toxic across all wells. Include a vehicle-only (DMSO) control to assess its effect on cell viability.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after dilution from the DMSO stock. If precipitation occurs, consider preparing a fresh, lower concentration stock or using a different solvent if compatible.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Consider using an alternative assay based on a different principle (e.g., ATP measurement with CellTiter-Glo® or a real-time viability assay).
Incorrect Incubation Time Optimize the incubation time with CK1-IN-2. A time-course experiment can help determine the optimal duration for observing the desired effect.
Issue 3: Unexpected or Off-Target Effects
Potential Cause Troubleshooting Step
Inhibition of Other Kinases Due to the high homology in the ATP-binding site among kinase family members, off-target effects are possible.[15] If available, consult kinome scan data for CK1-IN-2 to identify potential off-target kinases. Consider using a structurally different CK1 inhibitor as a control to see if the same phenotype is observed.
Activation of Feedback Loops Inhibition of a kinase in a signaling pathway can sometimes lead to the activation of compensatory feedback mechanisms. Analyze key nodes in related pathways to check for unexpected activation.
Compound Degradation Ensure the inhibitor has been stored correctly and has not degraded. Degradation products could have different biological activities.
Cell Line Specificity The cellular response to a kinase inhibitor can be highly dependent on the genetic background and signaling network of the cell line used. Confirm the expression and activity of the CK1 pathway in your specific cell model.

Quantitative Data Summary

Parameter CK1-IN-2 Reference
Target(s) Casein Kinase 1 (CK1)
IC₅₀ (CK1δ) ~20 nM
IC₅₀ (CK1ε) ~27 nM
IC₅₀ (p38α) ~74 nM
Mechanism of Action ATP-competitive inhibitor[1]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Western Blotting Protocol
  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST.

    • Incubate with a primary antibody specific for the target of interest (e.g., phospho-β-catenin Ser45) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16][17][18]

Cell Viability (MTT) Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[19][20][21][22]

In Vitro Kinase Assay Protocol
  • Reaction Setup:

    • In a microplate, combine recombinant CK1δ or CK1ε enzyme, a specific peptide substrate, and varying concentrations of this compound in a kinase reaction buffer (containing MgCl₂, ATP, and a buffer such as Tris-HCl).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure kinase activity. This can be done using various methods:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[23]

      • Luminescence-based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well after the kinase reaction.

      • Fluorescence-based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation.

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.[23][24][25][26]

Visualizations

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1_IN_2 CK1-IN-2 CK1_delta_epsilon CK1δ/ε CK1_IN_2->CK1_delta_epsilon Inhibits CK1_delta_epsilon->Dishevelled Positive Regulation

Caption: Simplified Wnt signaling pathway and the inhibitory action of CK1-IN-2.

G Start Start: Inconsistent Results Check_Reagents Verify Reagent Quality (CK1-IN-2, Antibodies, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Solubility_Issue Investigate Compound Solubility and Stability Check_Reagents->Solubility_Issue Optimize_Assay Re-optimize Assay Parameters (Concentrations, Times) Check_Protocol->Optimize_Assay Off_Target Consider Off-Target Effects Check_Cells->Off_Target Alternative_Method Use an Orthogonal Assay Method for Confirmation Off_Target->Alternative_Method Solubility_Issue->Optimize_Assay Resolved Results Consistent Optimize_Assay->Resolved Alternative_Method->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_workflow General Experimental Workflow Prepare_Stock Prepare CK1-IN-2 Stock (e.g., 10 mM in DMSO) Treatment Treat Cells with CK1-IN-2 and Controls Prepare_Stock->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Downstream Assay (WB, Viability, etc.) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: A typical experimental workflow using this compound.

References

Validation & Comparative

A Comparative Guide to Casein Kinase 1 (CK1) Inhibitors: CK1-IN-2 Hydrochloride and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that are pivotal in regulating a multitude of cellular processes. The seven mammalian isoforms (α, β, γ1-3, δ, and ε) are implicated in critical signaling pathways, including Wnt/β-catenin, Hedgehog, p53, and the circadian rhythm.[1] Dysregulation of CK1 activity is frequently associated with various pathologies, most notably cancer and neurodegenerative disorders, making this kinase family a compelling target for therapeutic intervention.[1]

This guide provides a detailed, data-driven comparison of CK1-IN-2 hydrochloride with other widely used CK1 inhibitors: D4476, PF-670462, and IC261. We will objectively evaluate their performance based on biochemical potency, isoform selectivity, and cellular activity, supported by experimental data and detailed methodologies.

Mechanism of Action

The majority of small molecule inhibitors targeting CK1, including CK1-IN-2, D4476, PF-670462, and IC261, function as ATP-competitive inhibitors.[2][3][4] They bind to the highly conserved ATP-binding pocket within the kinase domain, thereby preventing the transfer of phosphate from ATP to the substrate.[2][4] This competitive inhibition mechanism is a common strategy in kinase inhibitor design.[5] However, the high degree of similarity in the ATP-binding site across different kinase families necessitates a thorough evaluation of inhibitor selectivity to minimize off-target effects.[3]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency (IC50) of this compound and other selected CK1 inhibitors against various CK1 isoforms and a selection of off-target kinases. This data is essential for selecting the most appropriate inhibitor for a specific research question, balancing potency with the desired selectivity profile.

Table 1: In Vitro Potency (IC50) of Selected CK1 Inhibitors Against CK1 Isoforms

InhibitorCK1α (nM)CK1δ (nM)CK1ε (nM)Reference(s)
CK1-IN-2 HCl 12319.826.8[6]
D4476 -300-[7]
PF-670462 -147.7[8]
IC261 16,000~1,000~1,000[9]

Table 2: Selectivity Profile of CK1 Inhibitors Against Other Kinases

InhibitorOff-Target KinaseIC50 (nM)Reference(s)
CK1-IN-2 HCl p38α74.3[6]
D4476 ALK5500[7]
p38α12,000
PF-670462 p38Potent Inhibition[10]
EGFRPotent Inhibition[10]
IC261 Tubulin Polymerization-[11][12]

Note: Some literature indicates that the anticancer effects of IC261 are due to its inhibition of microtubule polymerization rather than its direct inhibition of CK1δ/ε.[11][12]

Table 3: Cellular Activity (EC50) of CK1 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeEC50 (µM)Reference(s)
D4476 A375Melanoma10[10]
PF-670462 A375Melanoma>10[10]
IC261 --25 (in cells)[10]

Signaling Pathways and Inhibitor Effects

CK1 isoforms are integral components of multiple signaling pathways. The following diagrams illustrate the canonical Wnt/β-catenin pathway and the circadian rhythm clock, highlighting the points of intervention for CK1 inhibitors.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway and CK1 Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State GSK3β GSK3β Destruction Complex Axin/APC/GSK3β/CK1α GSK3β->Destruction Complex CK1α CK1α CK1α->Destruction Complex β-catenin β-catenin Degradation Degradation β-catenin->Degradation Ubiquitination Destruction Complex->β-catenin Phosphorylation Wnt Wnt Frizzled Frizzled/LRP6 Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl Destruction Complex_on Axin/APC/GSK3β/CK1α Dvl->Destruction Complex_on Inhibition β-catenin_stable β-catenin TCF_LEF TCF/LEF β-catenin_stable->TCF_LEF Nuclear translocation Target Genes Target Genes TCF_LEF->Target Genes Transcription CK1δ/ε Inhibitors CK1δ/ε Inhibitors (e.g., PF-670462) CK1δ/ε Inhibitors->Dvl Inhibit Phosphorylation CK1α Inhibitors/Activators CK1α Modulators CK1α Inhibitors/Activators->CK1α Modulate Activity D4476 D4476 D4476->CK1α Inhibition Circadian_Rhythm_Pathway Circadian Rhythm Clock and CK1 Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_Genes->PER_CRY_mRNA PER_CRY_Protein PER/CRY Protein PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_Phospho Phospho-PER/CRY PER_CRY_Protein->PER_CRY_Phospho Phosphorylation PER_CRY_Phospho->CLOCK_BMAL1 Nuclear translocation & Inhibition Degradation Degradation PER_CRY_Phospho->Degradation CK1δ/ε CK1δ/ε CK1δ/ε->PER_CRY_Protein CK1δ/ε Inhibitors CK1δ/ε Inhibitors (e.g., PF-670462) CK1δ/ε Inhibitors->CK1δ/ε Inhibition Preclinical_Workflow Preclinical Evaluation Workflow for a Novel CK1 Inhibitor Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Kinase Assay (Potency - IC50) Compound_Synthesis->In_Vitro_Screening Selectivity_Profiling Kinome-wide Selectivity Screen (Off-target effects) In_Vitro_Screening->Selectivity_Profiling Cell-Based_Assays Cellular Potency & Pathway Assays (EC50, Wnt Reporter) Selectivity_Profiling->Cell-Based_Assays ADME_Tox In Vitro ADME/Tox (Metabolic stability, cytotoxicity) Cell-Based_Assays->ADME_Tox In_Vivo_Models In Vivo Efficacy Studies (Xenograft models) ADME_Tox->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->Compound_Synthesis

References

Validating the On-Target Effects of CK1-IN-2 Hydrochloride Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a cornerstone of preclinical validation. This guide provides a comparative framework for validating the on-target effects of CK1-IN-2 hydrochloride, a potent inhibitor of Casein Kinase 1 (CK1), by leveraging the precision of CRISPR-Cas9 gene editing.

This guide will objectively compare the cellular phenotypes induced by this compound with those resulting from the genetic knockout of CK1 isoforms. By demonstrating that the pharmacological inhibitor phenocopies the genetic perturbation, researchers can build a robust case for its on-target mechanism of action. We will provide supporting experimental data from published literature, detailed methodologies for key experiments, and a discussion of alternative validation strategies.

Introduction to CK1 and this compound

The Casein Kinase 1 family, comprising isoforms such as CK1α, CK1δ, and CK1ε, are crucial serine/threonine kinases that regulate a multitude of cellular processes.[1] These include fundamental signaling pathways like Wnt/β-catenin, where CK1α acts as a key component of the β-catenin destruction complex.[2][3] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1]

This compound has emerged as a potent inhibitor of several CK1 isoforms. Understanding its precise intracellular mechanism of action is critical for its development as a research tool and potential therapeutic.

Quantitative Comparison of Inhibitor Potency

A critical first step in characterizing any inhibitor is to determine its potency against its intended targets and a panel of other kinases to assess its selectivity.

InhibitorCK1α (IC50, nM)CK1δ (IC50, nM)CK1ε (IC50, nM)p38α (IC50, nM)
This compound 123[4]19.8[4], 33.1[5]26.8[4], 51.6[5]74.3[4]
PF-670462 -14[6]7.7[6]-
D4476 -300[7]--

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] Lower values indicate higher potency. Data for this compound is also reported for the synonym PF-05251749.

On-Target Validation: CRISPR-Cas9 Knockout as the Gold Standard

The core principle of on-target validation is to demonstrate that the phenotypic effects of the inhibitor are identical to the effects of removing the target protein from the cell. CRISPR-Cas9 technology offers a precise and permanent way to achieve this through gene knockout.[9] The logic is straightforward: if this compound is truly acting through inhibition of a specific CK1 isoform (e.g., CK1α), then treating cells with the inhibitor should produce the same biological consequences as deleting the CSNK1A1 gene (which encodes CK1α).

Experimental Workflow for CRISPR-Based Validation

G cluster_0 CRISPR Knockout Generation cluster_1 Phenotypic Comparison sgRNA Design sgRNA Design Lentiviral Vector Cloning Lentiviral Vector Cloning sgRNA Design->Lentiviral Vector Cloning Golden Gate Assembly Lentivirus Production Lentivirus Production Lentiviral Vector Cloning->Lentivirus Production Transfection of 293T cells Cell Transduction Cell Transduction Lentivirus Production->Cell Transduction Infection of target cells Single Cell Cloning Single Cell Cloning Cell Transduction->Single Cell Cloning Puromycin selection & dilution KO Clone Validation KO Clone Validation Single Cell Cloning->KO Clone Validation Sequencing & Western Blot CK1α KO Cells CK1α KO Cells KO Clone Validation->CK1α KO Cells Wild-type Cells Wild-type Cells Inhibitor Treatment Inhibitor Treatment Wild-type Cells->Inhibitor Treatment Treat with CK1-IN-2 Phenotypic Assays Phenotypic Assays CK1α KO Cells->Phenotypic Assays Inhibitor Treatment->Phenotypic Assays

Caption: Workflow for validating this compound's on-target effects using CRISPR.

Comparative Phenotypic Analysis: CK1-IN-2 vs. CK1α Knockout

A key signaling pathway regulated by CK1α is the Wnt/β-catenin pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for degradation.[2] Therefore, both inhibition and knockout of CK1α are expected to lead to an accumulation of β-catenin and activation of Wnt target gene expression.

Wnt Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / CK1α Inhibition cluster_nucleus Wnt ON / CK1α Inhibition CK1a_off CK1α BetaCatenin_off β-catenin CK1a_off->BetaCatenin_off P GSK3_off GSK3β GSK3_off->BetaCatenin_off P Axin_APC Axin/APC Complex Axin_APC->BetaCatenin_off Degradation Proteasomal Degradation BetaCatenin_off->Degradation Wnt Wnt Ligand Fzd_LRP Frizzled/LRP6 Wnt->Fzd_LRP Dvl Dishevelled Fzd_LRP->Dvl Axin_dissociated Axin/APC Dissociated Dvl->Axin_dissociated Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Transcription CK1_IN_2 CK1-IN-2 CK1_IN_2->CK1a_off Inhibits CRISPR CRISPR KO CRISPR->CK1a_off Deletes

Caption: Simplified Wnt/β-catenin signaling pathway and points of intervention.

Expected Experimental Outcomes

Based on the known function of CK1α, we can predict the outcomes of experiments comparing this compound treatment with CK1α knockout.

Experimental ReadoutWild-Type (Control)CK1-IN-2 TreatedCK1α KnockoutExpected Concordance
CK1α Protein Level (Western Blot) PresentPresentAbsentN/A
β-catenin Protein Level (Western Blot) LowHighHighYes
Active β-catenin (non-phospho S37/T41) LowHighHighYes
Wnt Reporter (TCF/LEF-Luciferase) LowHighHighYes
Axin1 Protein Level (Western Blot) PresentIncreasedIncreasedYes

Data for CK1α knockout is based on findings from published studies.[2] A successful on-target validation would show that this compound treatment recapitulates the molecular phenotype of the CK1α knockout.

Comparison with Other Alternatives

While CRISPR-Cas9 knockout is a powerful tool, other methods can also be employed to validate on-target effects.

MethodPrincipleAdvantagesDisadvantages
RNA interference (RNAi) Transiently silences gene expression by degrading mRNA.Technically simpler and faster to implement than CRISPR knockout for initial studies.Often results in incomplete knockdown, which can lead to ambiguous results. Potential for significant off-target effects.
Resistant Mutant Generation Generates cell lines with mutations in the target protein that prevent inhibitor binding but maintain protein function. The inhibitor should have no effect in these cells.Provides strong evidence for direct target engagement. Can help elucidate the inhibitor's binding site.Technically challenging and time-consuming to generate and validate resistant mutants. Not all inhibitors have a readily mutable binding site.

Workflow for Resistant Mutant Validation

G cluster_0 Resistant Mutant Generation cluster_1 Validation of Resistance Random Mutagenesis Random Mutagenesis Lentiviral Library Lentiviral Library Random Mutagenesis->Lentiviral Library Package into virus Cell Transduction Cell Transduction Lentiviral Library->Cell Transduction Drug Selection Drug Selection Cell Transduction->Drug Selection Treat with high dose CK1-IN-2 Isolate Resistant Clones Isolate Resistant Clones Drug Selection->Isolate Resistant Clones Sequence Target Gene Sequence Target Gene Isolate Resistant Clones->Sequence Target Gene Identify mutations Wild-type Cells Wild-type Cells Inhibitor Treatment Inhibitor Treatment Wild-type Cells->Inhibitor Treatment Treat with CK1-IN-2 Resistant Mutant Cells Resistant Mutant Cells Resistant Mutant Cells->Inhibitor Treatment Treat with CK1-IN-2 Viability Assay Viability Assay Inhibitor Treatment->Viability Assay

Caption: Workflow for generating and validating a drug-resistant mutant.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CK1α
  • sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the CSNK1A1 gene using an online tool (e.g., CRISPOR). Synthesize and anneal complementary oligonucleotides and clone them into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).[10]

  • Lentivirus Production: Co-transfect the sgRNA/Cas9-containing plasmid with packaging and envelope plasmids into HEK293T cells. Harvest the virus-containing supernatant 48-72 hours post-transfection.[10]

  • Transduction and Selection: Transduce the target cell line (e.g., HCT116) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell. After 48 hours, select for transduced cells by adding puromycin to the culture medium.[11]

  • Single-Cell Cloning: After selection, plate the cells at a very low density (e.g., by serial dilution) into 96-well plates to isolate single-cell derived colonies.[12]

  • Validation of Knockout Clones:

    • Genomic DNA Sequencing: Expand individual clones, extract genomic DNA, PCR amplify the targeted region of the CSNK1A1 gene, and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Lyse validated clones and perform a Western blot using an antibody specific for CK1α to confirm the absence of the protein.[7]

Protocol 2: Wnt/β-catenin Luciferase Reporter Assay
  • Cell Plating: Seed wild-type and validated CK1α knockout cells into a 96-well white, clear-bottom plate.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[4][13]

  • Inhibitor Treatment: 24 hours post-transfection, treat the wild-type cells with a dose-response of this compound or vehicle control (e.g., DMSO).

  • Lysis and Luminescence Reading: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.[14]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity in CK1-IN-2 treated cells to that in vehicle-treated wild-type cells and untreated CK1α knockout cells.

Protocol 3: Generation of CK1-IN-2 Resistant Mutants
  • Random Mutagenesis: Generate a library of random mutations within the kinase domain of CK1α using error-prone PCR. Clone this library into a retroviral or lentiviral vector.[15]

  • Library Transduction: Transduce a suitable cell line (e.g., Ba/F3 cells, which are dependent on an ectopically expressed kinase for survival) with the mutant library.

  • Drug Selection: Culture the transduced cells in the presence of a high concentration of this compound (a concentration that is lethal to cells expressing wild-type CK1α).[15][16]

  • Isolation and Sequencing: Isolate colonies that survive the drug selection. Extract genomic DNA or RNA, and sequence the CK1α kinase domain to identify the resistance-conferring mutations.

  • Validation: Re-introduce the identified mutation(s) into a wild-type CK1α expression vector by site-directed mutagenesis. Confirm that cells expressing this mutant are resistant to this compound in a cell viability assay compared to cells expressing wild-type CK1α.

Conclusion

Validating the on-target effects of a kinase inhibitor is a non-negotiable step in drug discovery. This guide outlines a robust strategy for confirming that this compound exerts its cellular effects through the specific inhibition of CK1. By demonstrating a clear phenocopy of CRISPR-mediated CK1α knockout, particularly on readouts of the Wnt/β-catenin signaling pathway, researchers can proceed with confidence in their downstream studies. The inclusion of alternative validation methods, such as the generation of resistant mutants, provides an orthogonal approach to further solidify claims of on-target activity. The rigorous application of these methodologies will ultimately lead to a more thorough understanding of this compound's biological function and its potential as a chemical probe or therapeutic agent.

References

Unveiling the Cellular Impact of Casein Kinase 1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Casein Kinase 1 (CK1) inhibitor activity across various cell lines. This guide provides a comparative analysis of prominent CK1 inhibitors, their mechanisms of action, and detailed experimental protocols to assess their efficacy.

Casein Kinase 1 (CK1) is a family of serine/threonine kinases crucial to a multitude of cellular functions, including DNA repair, cell cycle progression, circadian rhythms, and key signaling pathways like Wnt/β-catenin and Hedgehog.[1] Dysregulation of CK1 activity has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic development.[2] This guide explores the activity of various CK1 inhibitors in different cell lines, offering a framework for cross-validation and comparison.

Comparative Activity of CK1 Inhibitors in Diverse Cell Lines

The efficacy of a kinase inhibitor can vary significantly between different cell lines due to their unique genetic and molecular profiles. The following table summarizes the reported activity of several CK1 inhibitors across a range of cancer cell lines.

InhibitorTarget(s)Cell LineCell TypeReported Activity (IC50/EC50)
SR-3029 CK1δ/εA375Melanoma86 nM[1]
MDA-MB-231Breast Cancer<6 nM[1]
PF-4800567 CK1ε (selective)VariousNot specifiedAnti-proliferative effects noted[2]
IWP-based compounds CK1δ/εVariousColon and Rectal CancerInhibition of viability and/or proliferation[2]
IC261 CK1δ/εHT1080SarcomaGrowth inhibition at submicromolar concentrations[3]
BTX-A51 CK1αVariousAcute Myeloid Leukemia (AML)Sub-nanomolar activity against CK1α[4]
Silmitasertib (CX-4945) CK2 (also impacts pathways involving CK1)NALM-6, 697B-cell precursor acute lymphoblastic leukemia (BCP-ALL)EC50: ~5 µM (lower basal venetoclax sensitivity)[5]
HAL-01, NALM-16BCP-ALLEC50: ~0.5 µM (higher venetoclax sensitivity)[5]

Mechanism of Action: Targeting Key Signaling Pathways

CK1 inhibitors primarily function by binding to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates.[6] This inhibition disrupts the signaling cascades that rely on CK1 activity. One of the most well-documented roles of CK1 is in the Wnt/β-catenin signaling pathway, where it has a dual function, acting as both an activator and an inhibitor at different points in the pathway.[7] By inhibiting CK1, these compounds can modulate this and other critical pathways, impacting cell survival and proliferation.[6]

Below is a diagram illustrating the general mechanism of action of CK1 inhibitors on a signaling pathway.

CK1_Inhibitor_Mechanism General Mechanism of CK1 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor CK1 Casein Kinase 1 (CK1) Receptor->CK1 Signal Substrate Substrate Protein CK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream CK1_IN CK1 Inhibitor CK1_IN->CK1 Inhibits Transcription Gene Transcription Downstream->Transcription

Caption: General mechanism of CK1 inhibitor action.

Experimental Protocols

Accurate and reproducible experimental design is paramount for validating the activity of any compound. Below are detailed protocols for key experiments used to assess the efficacy of CK1 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK1.

Materials:

  • Recombinant human CK1δ or CK1ε enzyme

  • CK1 substrate (e.g., α-casein)

  • CK1-IN-2 hydrochloride or other test inhibitors

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Assay plates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Prepare serial dilutions of the CK1 inhibitor in DMSO.

  • Add the diluted inhibitor and CK1 enzyme to the assay plate and incubate briefly.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Plot the inhibitor concentration against the percentage of kinase inhibition to determine the IC50 value.

Cell Viability Assay (MTT or CCK-8)

This assay determines the effect of the inhibitor on the metabolic activity of living cells, which is an indicator of cell viability.[8][9]

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • This compound or other test inhibitors

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the CK1 inhibitor and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

  • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[9]

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.

Below is a diagram illustrating a typical experimental workflow for evaluating a CK1 inhibitor.

Experimental_Workflow Experimental Workflow for CK1 Inhibitor Evaluation Start Start Cell_Culture Cell Line Seeding Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Treatment Treatment with CK1 Inhibitor Cell_Culture->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT/CCK-8) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Viability_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating CK1 inhibitors.

Conclusion

The cross-validation of a CK1 inhibitor's activity in different cell lines is a critical step in preclinical drug development. While specific data for this compound is not currently available, the comparative data on other CK1 inhibitors demonstrate the importance of evaluating these compounds across a diverse panel of cell lines. The provided experimental protocols offer a standardized approach to generate reliable and comparable data. Further research into the cellular effects of novel CK1 inhibitors will continue to illuminate their therapeutic potential in oncology and other diseases.

References

A Comparative Guide to the Potency of CK1-IN-2 Hydrochloride and Standard Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational inhibitor CK1-IN-2 hydrochloride against established standards, supported by experimental data and detailed protocols.

This document outlines the half-maximal inhibitory concentration (IC50) values of this compound in comparison to the well-characterized Casein Kinase 1 (CK1) inhibitors, PF-670462 and D4476. The provided data, experimental protocols, and pathway diagrams are intended to facilitate informed decisions in research applications and drug discovery programs targeting the CK1 signaling pathway.

Potency Comparison of CK1 Inhibitors

The inhibitory activity of this compound and the standard inhibitors PF-670462 and D4476 against various CK1 isoforms and the off-target kinase p38a are summarized below. The data highlights the potency and selectivity profile of each compound.

CompoundTargetIC50 (nM)
This compound CK1α123[1][2]
CK1δ19.8[1][2]
CK1ε26.8[1][2]
p38α74.3[1][2]
PF-670462 CK1δ13 - 14[3][4][5][6]
CK1ε7.7 - 90[3][4][5][6][7]
D4476 CK1δ300[5][7][8][9][10][11]
CK1 (from S. pombe)200[8][10]

Understanding the CK1 Signaling Pathway

Casein Kinase 1 is a family of serine/threonine kinases that are integral to numerous cellular processes.[12] One of the most critical pathways regulated by CK1 is the Wnt/β-catenin signaling cascade, which plays a pivotal role in embryonic development and tissue homeostasis. Dysregulation of this pathway is frequently implicated in cancer. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of CK1.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State APC APC Destruction_Complex Destruction Complex APC->Destruction_Complex Axin Axin Axin->Destruction_Complex GSK3B GSK3β GSK3B->Destruction_Complex CK1a CK1α CK1a->Destruction_Complex Beta-Catenin Beta-Catenin Destruction_Complex->Beta-Catenin Phosphorylation Beta-Catenin_p p-β-catenin Proteasome Proteasome Beta-Catenin_p->Proteasome Ubiquitination & Degradation Beta-Catenin->Beta-Catenin_p Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition Beta-Catenin_stable β-catenin (stable) Nucleus Nucleus Beta-Catenin_stable->Nucleus TCF_LEF TCF/LEF Beta-Catenin_stable->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Kinase, Substrate, and Buffers Setup_Reaction Set up Kinase Reaction (with and without inhibitor) Prepare_Reagents->Setup_Reaction Serial_Dilution Perform Serial Dilution of Inhibitor Serial_Dilution->Setup_Reaction Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity (Scintillation Counting) Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

References

A Side-by-Side Comparison of CK1-IN-2 Hydrochloride and Competing Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, those targeting Casein Kinase 1 (CK1) have emerged as critical tools for investigating a multitude of cellular processes and as potential therapeutic agents in various diseases, including cancer and neurodegenerative disorders.[1][2][3][4] This guide provides an objective, data-supported comparison of CK1-IN-2 hydrochloride (also known as PF-05251749) with its key competitor compounds. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate tool for their specific research needs.

Data Presentation: Comparative Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of this compound and its competitors against various CK1 isoforms. It is important to note that IC50 values can vary based on experimental conditions such as ATP concentration.[5]

Compound NameTarget Isoform(s)IC50 (nM)Ki (nM)Additional Kinase Targets (IC50)Mechanism of ActionReference(s)
CK1-IN-2 HCl (PF-05251749) CK1δ, CK1ε33.1 (CK1δ), 51.6 (CK1ε)N/AHigh selectivity for CK1ATP-competitive[6]
PF-670462 CK1δ, CK1ε14 (CK1δ), 77 (CK1ε)N/Ap38, EGFRATP-competitive[7]
SR-3029 CK1δ, CK1ε44 (CK1δ), 260 (CK1ε)97 (both)CDK4/cyclin D3 (368 nM), CDK6/cyclin D3 (427 nM)ATP-competitive[8][9]
D4476 CK1δ, CK1 (from S. pombe)300 (CK1δ), 200 (S. pombe)N/AALK5 (500 nM), p38α MAPK (12 µM)ATP-competitive[5][10][11]
BTX-A51 CK1α, CDK7, CDK917 (in RUNX1-mutated AML cells)N/AMulti-kinase inhibitorATP-competitive[12][13][14]
Umbralisib PI3Kδ, CK1εN/A for CK1ε aloneN/ADual inhibitorN/A[15][16][17]

N/A : Not available in the searched literature.

Experimental Protocols

The determination of a compound's inhibitory potency (IC50) is crucial for its characterization. Below is a detailed methodology for a typical in vitro kinase assay, synthesized from established protocols, which can be adapted for the evaluation of CK1 inhibitors.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC50). This protocol describes a radiometric assay using [γ-³³P]ATP.

Materials:

  • Kinase: Purified recombinant CK1 isoform (e.g., CK1δ or CK1ε).

  • Substrate: A specific peptide or protein substrate for CK1 (e.g., α-casein or a synthetic peptide).[10][18]

  • Inhibitors: this compound and competitor compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Phosphate Donor: [γ-³³P]ATP.

  • Assay Buffer: Typically contains Tris-HCl or HEPES buffer, MgCl₂, and other components to ensure optimal kinase activity.[10][18]

  • 96-well plates.

  • Phosphoric acid (to stop the reaction).

  • Scintillation counter.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of each inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 5 µL of kinase buffer.

    • 5 µL of the diluted inhibitor.

    • 10 µL of the recombinant CK1 enzyme.

  • Initiation of Kinase Reaction: Start the reaction by adding 10 µL of a solution containing the peptide substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[5]

  • Incubation: Cover the plate and incubate at 30°C for a predetermined time that falls within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer a portion of the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway Diagram

The Wnt/β-catenin signaling pathway is a critical cellular cascade regulated by CK1, making it a key pathway for studying the effects of CK1 inhibitors.[1][4]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin b-catenin b-catenin Axin->b-catenin APC APC APC->b-catenin GSK3b GSK3b GSK3b->b-catenin P CK1 CK1 CK1->b-catenin P Proteasome Proteasome b-catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Dishevelled->Axin Inhibition b-catenin_stable β-catenin Nucleus Nucleus b-catenin_stable->Nucleus TCF/LEF TCF/LEF b-catenin_stable->TCF/LEF Activation Target_Genes Target Gene Expression TCF/LEF->Target_Genes CK1_Inhibitor CK1 Inhibitor (e.g., CK1-IN-2) CK1_Inhibitor->CK1

Caption: Wnt/β-catenin pathway regulation by CK1.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for an in vitro kinase assay to determine inhibitor potency.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - Buffer - [γ-³³P]ATP Plate_Setup Plate Setup: Add Buffer, Inhibitor, and Kinase Reagents->Plate_Setup Inhibitors Prepare Serial Dilution of Inhibitor Compounds Inhibitors->Plate_Setup Reaction_Start Initiate Reaction: Add Substrate and [γ-³³P]ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction: Add Phosphoric Acid Incubation->Reaction_Stop Detection Measure Radioactivity: Scintillation Counting Reaction_Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Curve Generate Dose-Response Curve and Determine IC50 Calculation->IC50_Curve

Caption: In Vitro Kinase Assay Workflow.

References

A Head-to-Head Showdown: CK1-IN-2 Hydrochloride vs. First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, the quest for potent and selective compounds is paramount. This guide provides a comparative analysis of CK1-IN-2 hydrochloride, a notable casein kinase 1 (CK1) inhibitor, against first-generation CK1 inhibitors, namely D4476 and IC261. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, making it a compelling target for therapeutic intervention.[3][4][5] This guide will delve into the inhibitory profiles and experimental considerations for these compounds.

Data Presentation: Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, D4476, and IC261 against various CK1 isoforms and other kinases. Lower IC50 values indicate greater potency.

Inhibitor Target IC50 (nM) Reference
This compound CK1α123[6]
CK1δ19.8[6]
CK1ε26.8[6]
p38α74.3[6]
D4476 CK1 (from S. pombe)200[7][8][9][10]
CK1δ300[7][8][9][10][11][12][13]
ALK5500[7][8][9][10][12]
p38α MAP kinase12,000[8]
IC261 CK116,000[7][14]
CK1δ~1,000
CK1ε~1,000
CK1α16,000

Note: IC50 values can vary depending on the experimental conditions.

From the data, this compound demonstrates potent inhibition of CK1δ and CK1ε with nanomolar efficacy. In comparison, D4476 shows slightly lower potency, while IC261 is a significantly weaker inhibitor with IC50 values in the micromolar range.[7][14]

Mandatory Visualization

Signaling Pathway: Wnt/β-catenin

The Wnt/β-catenin signaling pathway is a critical cellular cascade regulated by CK1. The following diagram illustrates the key components and the role of CK1 in both the "off" and "on" states of the pathway.

Wnt_Signaling cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Axin Axin APC APC GSK3b GSK3β CK1a CK1α beta_catenin_p β-catenin (P) GSK3b->beta_catenin_p P CK1a->beta_catenin_p P Proteasome Proteasome beta_catenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Dishevelled->Axin Inhibits beta_catenin β-catenin Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of This compound Incubation Incubate Inhibitor, Enzyme, and Substrate Inhibitor_Dilution->Incubation Enzyme_Prep Prepare CK1 Enzyme and Substrate Mix Enzyme_Prep->Incubation Add_ATP Initiate Reaction with [γ-32P]ATP Incubation->Add_ATP Reaction_Stop Stop Reaction Add_ATP->Reaction_Stop Spot_Filter Spot onto Phosphocellulose Filter Reaction_Stop->Spot_Filter Wash Wash to Remove Unincorporated ATP Spot_Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of CK1 by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Materials:

  • Recombinant human CK1 enzyme (e.g., CK1δ/ε)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-32P]ATP

  • Test inhibitors (this compound, D4476, IC261) dissolved in DMSO

  • 96-well reaction plates

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant CK1 enzyme.

  • Add the diluted inhibitors or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding [γ-32P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of CK1 inhibitors on cell proliferation and viability.

Materials:

  • Human cancer cell line (e.g., colon cancer cell lines like RKO, LOVO, HCT116)[16]

  • Complete cell culture medium

  • Test inhibitors (this compound, D4476, IC261) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).[9]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway upon inhibitor treatment.

Materials:

  • Cell line of interest

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the CK1 inhibitors at various concentrations for a specific duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities to determine the relative levels of protein phosphorylation.

References

A Comparative Guide to the Differential Effects of CK1-IN-2 Hydrochloride on CK1 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CK1-IN-2 hydrochloride's (also known as PF-05251749) inhibitory effects on Casein Kinase 1 (CK1) isoforms. The information is supported by experimental data from publicly available literature, offering a resource for researchers investigating CK1 signaling and developing targeted therapeutics.

Introduction to the Casein Kinase 1 Family

The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine protein kinases that are integral to a multitude of cellular processes.[1] In mammals, this family includes seven distinct isoforms: α, β, γ1, γ2, γ3, δ, and ε. These kinases play crucial roles in regulating signal transduction pathways, including the Wnt/β-catenin and p53 signaling cascades, and are involved in processes such as cell cycle progression, circadian rhythms, and DNA repair.[1][2] Given their diverse and critical functions, the development of isoform-selective inhibitors is of significant interest for both basic research and therapeutic applications.

This compound is a potent and selective inhibitor of CK1. This guide focuses on its differential activity across the CK1 isoforms and provides a comparative analysis with other known CK1 inhibitors.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of this compound and other well-characterized CK1 inhibitors against various CK1 isoforms.

Table 1: Inhibitory Activity of this compound (PF-05251749) on CK1 Isoforms
IsoformThis compound (PF-05251749) IC50 (nM)
CK1αData not publicly available
CK1βData not publicly available
CK1γ1Data not publicly available
CK1γ2Data not publicly available
CK1γ3Data not publicly available
CK1δ 33.1 [3][4]
CK1ε 51.6 [3][4]

Note: The available data indicates high potency of this compound against CK1δ and CK1ε isoforms. Comprehensive selectivity profiling data against all CK1 isoforms is not currently in the public domain.

Table 2: Comparative Inhibitory Activity of Selected CK1 Inhibitors
IsoformThis compound (PF-05251749) IC50 (nM)D4476 IC50 (nM)PF-670462 IC50 (nM)
CK1αData not publicly available>10,000>10,000
CK1δ 33.1 [3][4]30014
CK1ε 51.6 [3][4]1,4007.7

This table provides a comparative overview of the potency of different CK1 inhibitors. Note that inhibitor potency can vary depending on the assay conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CK1 inhibitors.

In Vitro Radiometric Kinase Assay

This protocol describes a method to measure the activity of CK1 and the potency of inhibitors by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human CK1 isoform (e.g., CK1δ or CK1ε)

  • Kinase substrate (e.g., α-casein or a specific peptide)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound and other test inhibitors dissolved in DMSO

  • P81 phosphocellulose paper or similar capture membrane

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Kinase Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the Kinase Assay Buffer, the CK1 enzyme, and the kinase substrate.

    • Add the diluted inhibitor or vehicle (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution. The final ATP concentration should be at or near the Km for the specific CK1 isoform.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Immediately immerse the paper in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and remove unincorporated [γ-³²P]ATP.

    • Wash the paper several times with the wash buffer.

  • Quantification:

    • Air-dry the phosphocellulose paper.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Reporter Assay (Cell-Based)

This assay measures the effect of CK1 inhibitors on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.

Materials:

  • HEK293T or other suitable cell line

  • TOPflash (contains TCF/LEF binding sites driving luciferase expression) and FOPflash (mutated TCF/LEF sites, as a negative control) reporter plasmids

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound and other test inhibitors dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Inhibitor Treatment and Wnt Stimulation:

    • After 24 hours, replace the medium with fresh medium containing the desired concentrations of the CK1 inhibitor or vehicle (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure both firefly (TOPflash/FOPflash) and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity in response to Wnt3a stimulation in the presence and absence of the inhibitor.

    • Determine the EC50 value of the inhibitor for the Wnt/β-catenin pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by CK1 and a typical experimental workflow for evaluating CK1 inhibitors.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes Activates CK1_IN_2 CK1-IN-2 CK1_IN_2->Destruction_Complex Modulates

Caption: Wnt/β-catenin signaling pathway and the point of CK1 modulation.

p53_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Stress->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 p53->MDM2 Induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Promotes degradation CK1_alpha_delta_epsilon CK1α/δ/ε CK1_alpha_delta_epsilon->p53 Phosphorylates & Activates CK1_IN_2 CK1-IN-2 CK1_IN_2->CK1_alpha_delta_epsilon Inhibits Experimental_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Compound_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Add ATP) Assay_Setup->Reaction_Initiation Incubation Incubation (30°C) Reaction_Initiation->Incubation Termination_Detection Termination & Detection (e.g., Radiometric or Luminescence) Incubation->Termination_Detection Data_Analysis Data Analysis (IC50 Determination) Termination_Detection->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of CK1-IN-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedures for the safe handling and disposal of CK1-IN-2 hydrochloride are critical for maintaining a secure research environment and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Due to the absence of specific public disposal guidelines for this compound, it is imperative to treat this compound as a hazardous chemical waste. Laboratory personnel should adhere to established protocols for hazardous waste management to mitigate potential risks to health and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for laboratory chemical waste disposal and should be followed in the absence of specific instructions from a Safety Data Sheet (SDS).

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[1][2]

  • This waste must be segregated from other laboratory waste streams to avoid incompatible mixtures.[3][4]

2. Preparing Solid Waste for Disposal:

  • Unused or Expired Compound: The original container with the unused or expired this compound should be sealed securely. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled waste container.[1]

  • Contaminated Labware: Items such as gloves, weighing papers, and pipette tips that have come into contact with the solid compound should be collected in a dedicated, clearly labeled, and sealed plastic bag or container for solid hazardous waste.[2][4]

3. Preparing Liquid Waste for Disposal:

  • Solutions: All solutions containing this compound must be collected in a designated, leak-proof, and shatter-resistant waste container.[5] The container must be compatible with the solvent used.

  • Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.[5]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[4][6] Store the container in a designated satellite accumulation area within the laboratory.[7]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[1][6]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][6]

  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as regular non-hazardous waste, such as in a designated glass or plastic recycling bin, depending on the container material.[1]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • All materials used for spill cleanup must be disposed of as hazardous waste.[1]

6. Final Disposal:

  • All prepared hazardous waste containers must be stored in a designated, secure satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][7] Do not attempt to dispose of this chemical waste through regular trash or down the sanitary sewer.[5][8]

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits and parameters based on general laboratory chemical waste regulations. Always confirm these with your institution's specific EHS guidelines.

ParameterGuidelineCitation
Maximum Accumulation Volume 55 gallons of hazardous waste per satellite accumulation area[7]
Acute Hazardous Waste Limit 1 quart of acute hazardous waste[7]
Empty Container Residue No more than 1 inch of residue remaining[9]
Triple Rinse Volume Amount of solvent equal to ~5-10% of the container volume[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start cluster_type cluster_solid cluster_liquid cluster_container cluster_end start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Unused Compound or Contaminated Labware is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Solutions containing This compound is_liquid->liquid_waste Yes triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes package_solid Package in sealed, labeled hazardous solid waste container solid_waste->package_solid store_waste Store in designated satellite accumulation area package_solid->store_waste package_liquid Collect in sealed, labeled hazardous liquid waste container liquid_waste->package_liquid package_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->package_liquid dispose_container Dispose of container as non-hazardous waste deface_label->dispose_container contact_ehs Contact EHS for pickup store_waste->contact_ehs

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling CK1-IN-2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent, research-grade compounds like CK1-IN-2 hydrochloride is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure laboratory integrity. As a potent casein kinase 1 (CK1) inhibitor, this compound requires careful handling due to its biological activity.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is mandatory to prevent inhalation, skin contact, and eye exposure. The required PPE varies based on the specific laboratory activity being performed with this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or a dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield for splash risks. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[2]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[2]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for managing this compound safely within a laboratory setting.

1. Designated Area:

  • All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.[2]

2. Equipment:

  • Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[2]

3. Personal Hygiene:

  • Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area. For long-term storage of solutions, -80°C for up to six months or -20°C for up to one month is recommended.[3]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable items (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container. Do not pour down the drain. [4]

2. Neutralization of Hydrochloride Waste (Aqueous Solutions):

  • For dilute aqueous solutions, neutralization of the acidic hydrochloride component may be advisable before collection. This should be done in a fume hood.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[4]

  • Monitor the pH with indicator strips and continue adding the base until the pH is between 6.0 and 8.0.[5]

  • Collect the neutralized solution in the designated hazardous liquid waste container.

3. Final Disposal:

  • All hazardous waste containers must be stored in a secure, designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₁₃ClFN₃O₂
Molecular Weight 345.76 g/mol [7]
CAS Number 1383377-49-8[7]
IC₅₀ (CK1α) 123 nM[3]
IC₅₀ (CK1δ) 19.8 nM[3]
IC₅₀ (CK1ε) 26.8 nM[3]
IC₅₀ (p38α) 74.3 nM[3]

Casein Kinase 1 (CK1) Signaling Pathway and Inhibition

CK1 is a family of serine/threonine kinases that play crucial roles in numerous cellular processes, including the Wnt/β-catenin signaling pathway.[1][8] In this pathway, CK1α phosphorylates β-catenin, marking it for degradation and thereby acting as a negative regulator in the absence of a Wnt signal.[9][10] Potent inhibitors like CK1-IN-2 block the ATP-binding site of CK1 isoforms, preventing the phosphorylation of its substrates and modulating downstream cellular events.

CK1_Inhibition_Pathway cluster_inhibition Mechanism of Inhibition cluster_pathway Downstream Effect in Wnt Pathway ATP ATP CK1 Casein Kinase 1 (CK1) (Active Site) ATP->CK1 Normal Substrate CK1_IN_2 CK1-IN-2 (Inhibitor) CK1_IN_2->CK1 Binds to ATP-binding pocket CK1_active Active CK1 CK1->CK1_active Inhibition Blocks This Step Substrate β-catenin (Substrate) CK1_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated β-catenin Degradation Ubiquitination & Proteasomal Degradation Phospho_Substrate->Degradation

Caption: Inhibition of Casein Kinase 1 by CK1-IN-2, preventing substrate phosphorylation.

References

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